Ropinirole-d4 Hydrochloride
説明
BenchChem offers high-quality Ropinirole-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ropinirole-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1330261-37-4 |
|---|---|
分子式 |
C16H25ClN2O |
分子量 |
300.863 |
IUPAC名 |
4-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i9D2,10D2; |
InChIキー |
XDXHAEQXIBQUEZ-PQDNHERISA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
同義語 |
4-[2-(Dipropylamino-d4)ethyl]-1,3-dihydro-2H-indol-2-one Hydrochloride; 4-[2-(Di-n-propylamino-d4)ethyl]-2(3H)-indolone Hydrochloride; SKF-101468A-d4; Requip-d4; |
製品の起源 |
United States |
Foundational & Exploratory
Certificate of Analysis Requirements for Ropinirole-d4 HCl: A Technical Guide for Bioanalytical Compliance
Executive Summary
In the high-stakes environment of regulated bioanalysis (DMPK, TDM), the Certificate of Analysis (CoA) for an internal standard (IS) is not merely a receipt—it is a primary defense against method failure. This guide details the critical quality attributes for Ropinirole-d4 HCl , a deuterated analog of the dopamine agonist Ropinirole.
Unlike the analyte itself, where chemical purity is paramount, the utility of Ropinirole-d4 HCl hinges on its Isotopic Purity and Isotopic Distribution . A failure to characterize the unlabeled (
Part 1: The Role of Ropinirole-d4 HCl in Bioanalysis
Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors.[1] In LC-MS/MS workflows, Ropinirole-d4 serves as the stable isotope-labeled (SIL) internal standard.
-
Chemical Structure: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride.[2][3]
-
Labeling Logic: The
label is typically incorporated into the propyl side chains. This placement is strategic; it avoids the indole ring (subject to oxidation) and ensures the label is not lost via simple proton exchange with the solvent. -
The "HCl" Factor: The hydrochloride salt form is selected to ensure aqueous solubility, critical for preparing consistent stock solutions in water/methanol mixtures.
The "Crosstalk" Challenge
The primary technical risk with any SIL-IS is Isotopic Interference .
-
Forward Interference (IS
Analyte): The IS contains a fraction of unlabeled ( ) Ropinirole. If this exceeds a threshold, the IS spike contributes to the analyte signal, causing LLOQ failure. -
Reverse Interference (Analyte
IS): High concentrations of the analyte (ULOQ) naturally contain isotopes (via naturally occurring , , etc.) that mimic the IS mass, potentially skewing the normalization.
Part 2: Critical CoA Parameters & Specifications
A research-grade CoA is insufficient for GLP/GMP studies. The following parameters are mandatory for a robust Ropinirole-d4 HCl CoA.
Identity & Stoichiometry
-
Proton NMR (
H-NMR): Must confirm the structure and the absence of the proton signals at the deuterated positions (verifying the label location). -
Mass Spectrometry (MS): Must confirm the parent ion (
Da for free base). -
Counter-ion Identification: Positive test for Chloride (e.g., Silver Nitrate precipitation or Ion Chromatography). Crucial for molecular weight correction during weighing.
Chemical Purity vs. Isotopic Enrichment
These are distinct attributes and must be reported separately.
| Parameter | Method | Specification | Why it Matters |
| Chemical Purity | HPLC-UV (254 nm) | Impurities may compete for ionization (suppression) or degrade the column. | |
| Isotopic Enrichment | LC-MS or GC-MS | Defines the "strength" of the label. | |
| Unlabeled Content ( | HRMS (SIM Mode) | CRITICAL: Determines the maximum concentration you can spike the IS without interfering with the analyte LLOQ. | |
| Water Content | Karl Fischer (KF) | Report Value | Ropinirole HCl is hygroscopic. You must correct for water to weigh the accurate molar amount. |
Part 3: Analytical Methodologies (The "Self-Validating" Protocols)
Protocol A: Isotopic Contribution Analysis (The "d0 Check")
Objective: Quantify the amount of unlabeled Ropinirole in the
-
Instrument: LC-MS/MS (Triple Quadrupole).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Note: Acidic pH ensures the tertiary amine is protonated (
).
-
-
Method:
-
Inject a high concentration of Ropinirole-d4 (e.g., 1,000 ng/mL).
-
Monitor two MRM transitions:
-
IS Channel:
(Ropinirole-d4). -
Analyte Channel:
(Ropinirole- ).
-
-
-
Calculation:
-
Validation Check: Inject a "True Blank" (solvent only) immediately after to prove no carryover.
Protocol B: Chemical Purity via HPLC-UV
Objective: Detect synthetic byproducts (e.g., mono-propyl precursors).
-
Column: C18,
mm, 3.5 µm (e.g., XBridge BEH). -
Conditions: Gradient elution 5% to 95% B over 15 minutes.
-
Wavelength: 250 nm (near
for the indolone system). -
System Suitability: Tailing factor must be
. Ropinirole tails badly on older silica; use base-deactivated columns.
Part 4: Mandatory Visualization
Diagram 1: The CoA Validation Workflow
This workflow illustrates the decision logic required before releasing a CoA for Ropinirole-d4.
Caption: Logical workflow for validating Ropinirole-d4 HCl prior to CoA issuance. The critical control point is the "d0" calculation.
Diagram 2: Isotopic Interference Mechanics
This diagram explains why the CoA specifications exist, showing the bidirectional interference risks in LC-MS.
Caption: Bidirectional interference in LC-MS. The CoA controls the red dashed line (Impurity Interference); Method Validation controls the blue dashed line.
Part 5: Regulatory & Quality Tiers
When sourcing Ropinirole-d4 HCl, the CoA requirements scale with the development phase.
-
Research Grade (Discovery/Non-GLP):
-
Requirement: Identity (MS) and approximate purity.
-
Risk:[4] High
content may cause false positives in low-concentration samples.
-
-
Reference Standard Grade (GLP/GMP):
-
Requirement: Full CoA with
H-NMR, HPLC purity, Residual Solvents, Water Content (KF), and quantitative Isotopic Enrichment. -
Traceability: Must link to a primary standard or be fully characterized as a primary standard itself.
-
Senior Scientist's Note on Stability
Ropinirole is sensitive to light (indolone oxidation). The CoA must specify storage conditions (typically
References
-
FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5095, Ropinirole. PubChem. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.[7] [Link]
Sources
- 1. sterispharma.com [sterispharma.com]
- 2. Ropinirole Hydrochloride | CAS 91374-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Ropinirole Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
Difference between Ropinirole HCl and Ropinirole-d4 HCl
Bioanalytical Method Development, Validation, and Application
Executive Summary
In the context of pharmaceutical development and clinical pharmacology, Ropinirole HCl and Ropinirole-d4 HCl represent two distinct functional entities: the therapeutic analyte and its metrological anchor.
-
Ropinirole HCl is the Active Pharmaceutical Ingredient (API), a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS).
-
Ropinirole-d4 HCl is a Stable Isotope Labeled (SIL) internal standard. It is a synthetic tool used exclusively in quantitative mass spectrometry (LC-MS/MS) to correct for variability in extraction recovery and ionization efficiency (matrix effects).
This guide details the physicochemical differences, the mechanism of internal standardization, and the critical validation protocols required to deploy Ropinirole-d4 HCl effectively in regulated bioanalysis.
Physicochemical Characterization
Understanding the molecular distinction is the foundation of mass spectrometric separation. Ropinirole-d4 contains four deuterium (
Comparative Properties Table
| Feature | Ropinirole HCl | Ropinirole-d4 HCl |
| Role | Therapeutic Agent (Analyte) | Internal Standard (IS) |
| CAS Number | 91374-20-8 | 1330261-37-4 |
| Molecular Formula | ||
| Molecular Weight (Free Base) | ~260.37 g/mol | ~264.40 g/mol |
| Molecular Weight (Salt) | ~296.84 g/mol | ~300.86 g/mol |
| Solubility | Water, Ethanol, DMSO | Water, Methanol, DMSO |
| pKa | ~9.7 (Basic) | ~9.7 (Basic) |
| Light Sensitivity | High (Indolone core) | High (Indolone core) |
Critical Handling Note: Both compounds possess an indolone core susceptible to photo-oxidation. All stock solutions must be prepared in amber glassware and stored at -20°C or lower.
LC-MS/MS Method Development
The utility of Ropinirole-d4 HCl relies on the principle of co-elution . In Liquid Chromatography (LC), the deuterium isotope effect is generally negligible, meaning the d4 analog elutes at the same retention time as the analyte. This ensures that the IS experiences the exact same matrix suppression or enhancement as the drug at the moment of ionization.
Mass Spectrometry Transitions (MRM)
In a Triple Quadrupole (QqQ) system, we utilize Multiple Reaction Monitoring (MRM). The precursor ion is selected in Q1, fragmented in Q2 (Collision Cell), and the specific product ion is filtered in Q3.
-
Ropinirole Transition: The protonated molecule
is m/z 261.2 . The dominant fragment results from the cleavage of the dipropylaminoethyl side chain, yielding a product ion of m/z 114.2 . -
Ropinirole-d4 Transition: Since the deuterium labels are located on the propyl chain, both the precursor and the specific fragment shift by +4 Da.
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
| Ropinirole | ESI (+) | 261.2 | 114.2 | 20-30 |
| Ropinirole-d4 | ESI (+) | 265.2 | 118.2 | 20-30 |
*Note: Collision energy is instrument-dependent and must be optimized during tuning.
Analytical Workflow Diagram
The following diagram illustrates the workflow where Ropinirole-d4 corrects for errors.
Figure 1: The Bioanalytical Workflow. Ropinirole-d4 is added prior to extraction to compensate for recovery losses and ionization suppression.
Validation Protocols (FDA/EMA Compliance)
Using a deuterated standard requires rigorous validation to ensure "Isotopic Purity" and "Signal Cross-talk" do not compromise the assay. The following protocols align with the FDA Bioanalytical Method Validation Guidance (2018) .
Cross-Signal Interference (Crosstalk)
If the Ropinirole-d4 standard is not isotopically pure (e.g., contains d0, d1, d2 species), it will contribute to the analyte signal (m/z 261), causing false positives. Conversely, at high concentrations, the analyte's naturally occurring isotopes (M+4) can contribute to the IS signal (m/z 265).
Protocol: Interference Check
-
IS Interference on Analyte:
-
Analyte Interference on IS:
-
Inject a ULOQ sample (Upper Limit of Quantitation) without IS.
-
Monitor the IS channel (265 -> 118).
-
Acceptance Criteria: Signal must be < 5% of the average IS response.
-
Logic for Interference Troubleshooting
Figure 2: Decision tree for evaluating Isotopic Interference during method validation.
Experimental Methodology: Solid Phase Extraction (SPE)[4]
To ensure high recovery and clean extracts for both Ropinirole and its d4 analog, a Mixed-Mode Cation Exchange (MCX) SPE protocol is recommended due to the basic nature of the molecule (pKa ~9.7).
Materials:
-
Oasis MCX or Strata-X-C cartridges (30 mg).
-
Reagents: Methanol, Water, 2% Formic Acid, 5% Ammonia in Methanol.
Step-by-Step Protocol:
-
Pre-treatment: Aliquot 200 µL of Plasma. Add 20 µL of Ropinirole-d4 Working Solution (e.g., 50 ng/mL). Vortex. Add 200 µL 2% Formic Acid (to ionize the amine).
-
Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).
-
-
Elution: Elute with 1 mL of 5% Ammonia in Methanol . (The high pH neutralizes the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10).
Scientific Rationale: Ropinirole-d4 behaves chemically identical to Ropinirole during the wash steps. If the wash is too aggressive and removes 10% of the drug, it will also remove 10% of the d4. The ratio remains constant, preserving quantitative accuracy.
References
-
FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] U.S. Food and Drug Administration. Link
-
Bhatia, et al. (2009).[6] Highly sensitive method for the determination of ropinirole... in human plasma by LC-ESI-MS/MS.[6] Biomedical Chromatography.[7] Link
-
Waters Corporation. (2007). A Rapid and Sensitive SPE-UPLC-MS/MS Method for Determination of Ropinirole in Human Plasma.[2][6] Application Note. Link
-
Cayman Chemical. (2022).[8] Ropinirole (hydrochloride) Product Information.[8][6][9][10][11][12][13][14][15]Link[8]
-
LGC Standards. (2023). Ropinirole-d4 Hydrochloride Reference Material.Link
Sources
- 1. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. drugs.com [drugs.com]
- 15. Ropinirole hydrochloride | CAS#:91374-20-8 | Chemsrc [chemsrc.com]
Methodological & Application
Solid phase extraction of Ropinirole from plasma using Ropinirole-d4
Application Note: High-Sensitivity Quantification of Ropinirole in Human Plasma via Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction and LC-MS/MS
Abstract & Introduction
Objective: To provide a robust, self-validating protocol for the extraction and quantification of Ropinirole (Requip®) from human plasma, utilizing Ropinirole-d4 as a stable isotope-labeled internal standard (SIL-IS).
Clinical Context: Ropinirole is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS).[1] The therapeutic plasma concentration range is narrow and low (typically 0.5 – 6.0 ng/mL), necessitating an analytical method with a Lower Limit of Quantitation (LLOQ) in the picogram range (e.g., 10–20 pg/mL).
Technical Challenge: Plasma contains high levels of phospholipids (glycerophosphocholines) which co-elute with analytes in Reversed-Phase LC, causing significant ion suppression in Mass Spectrometry. Traditional Protein Precipitation (PPT) fails to remove these lipids.
The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism utilizes a "Lock-and-Key" approach: the basic Ropinirole (pKa ~10.5) is positively charged and ionically bound to the sorbent, allowing the use of aggressive organic washes to strip away neutral matrix interferences (phospholipids) before elution.
Materials & Reagents
-
Analyte: Ropinirole Hydrochloride (MW: 296.84 / Free Base: 260.38).[2]
-
Internal Standard (IS): Ropinirole-d4 (propyl-d4).
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 cc or 96-well plate equivalent.
-
Reagents:
-
Formic Acid (FA), LC-MS Grade.
-
Ammonium Hydroxide (NH4OH), 28-30%.
-
Phosphoric Acid (H3PO4), 85%.
-
Methanol (MeOH) and Acetonitrile (ACN), LC-MS Grade.
-
Water (Milli-Q or LC-MS Grade).
-
Experimental Protocol: Solid Phase Extraction (SPE)
Sample Pre-Treatment (The "Charging" Step)
Rationale: Ropinirole is a base. To bind it to the cation exchange sorbent, it must be fully protonated (positively charged). We acidify the plasma to pH < 4 (well below the pKa of 10.5).
-
Aliquot: Transfer 250 µL of plasma into a clean tube.
-
IS Addition: Add 25 µL of Ropinirole-d4 working solution (e.g., 5 ng/mL). Vortex.
-
Acidification: Add 250 µL of 4% H3PO4 in water.
-
Mixing: Vortex for 30 seconds. Note: H3PO4 is preferred over Formic Acid here as it disrupts protein binding more effectively without precipitating the proteins immediately.
SPE Workflow (The "Lock and Wash" Mechanism)
Figure 1: Mixed-Mode Cation Exchange (MCX) Logic. The dual-retention mechanism allows for a 100% organic wash (Step 5), which is impossible in standard C18 SPE.
Detailed Steps:
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
-
Load: Apply pre-treated sample at a slow flow rate (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water .
-
Function: Removes salts, proteins, and hydrophilic interferences.
-
-
Wash 2 (Organic): 1 mL 100% Methanol .
-
Function: This is the critical cleanup step. Because Ropinirole is ionically locked to the sulfonate groups of the sorbent, it will not elute in MeOH. However, neutral phospholipids and hydrophobic matrix components are dissolved and washed away.
-
-
Elute: 2 x 250 µL 5% NH4OH in Methanol .
-
Function: The high pH (>11) deprotonates the Ropinirole (neutralizing the charge), breaking the ionic bond and releasing it into the organic solvent.
-
-
Post-Extraction: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (90:10 A:B).
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18.
-
System: UHPLC (e.g., Agilent 1290 or Waters UPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 2.50 | 10 | 90 | Ramp |
| 3.50 | 10 | 90 | Wash |
| 3.60 | 90 | 10 | Re-equilibrate |
| 5.00 | 90 | 10 | End |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[3][4][5]
-
Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Ropinirole | 261.2 | 114.2 | 35 | 22 |
| Ropinirole-d4 | 265.2 | 118.2* | 35 | 22 |
*Note: Transition for Ropinirole-d4 assumes labeling on the propyl chain. Always verify the specific labeling position on your Certificate of Analysis.
Method Optimization & Troubleshooting Logic
The following decision tree guides the optimization process if sensitivity or recovery issues arise.
Figure 2: Troubleshooting Decision Tree. Systematic approach to solving Recovery (Extraction efficiency) vs. Matrix Effects (Ion Suppression).
Scientific Integrity & Validation Criteria
To ensure this method meets regulatory standards (FDA/EMA Bioanalytical Guidelines):
-
Linearity: The method should be linear from 0.02 ng/mL to 20 ng/mL (
). -
Internal Standard Normalization: Ropinirole-d4 is chemically identical to the analyte but distinguishable by mass. Any loss during extraction or ion suppression during ionization will affect both equally. The ratio of Analyte Area / IS Area corrects for these errors.
-
Matrix Effect Quantification:
-
Calculate Matrix Factor (MF) = Peak Area in Extracted Blank Plasma / Peak Area in Neat Solution.
-
If MF < 0.85, significant suppression is occurring. Increase the volume of the MeOH wash in the SPE step.
-
References
-
Waters Corporation. (2007). A Rapid and Sensitive SPE-UPLC-MS/MS Method for Determination of Ropinirole in Human Plasma.[4][5]Link
-
Bhat, K., et al. (2010). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma.[3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Contin, M., et al. (2016). Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease.[7] Journal of Chromatography B. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link
Sources
- 1. sterispharma.com [sterispharma.com]
- 2. Compound: ROPINIROLE HYDROCHLORIDE (CHEMBL1200411) - ChEMBL [ebi.ac.uk]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Robust Preparation of Ropinirole Samples from Biological Fluids for Bioanalysis
Abstract
This document provides a detailed guide to the effective preparation of biological samples for the quantitative analysis of ropinirole, a potent non-ergoline dopamine agonist. Ropinirole is prescribed for Parkinson's disease and Restless Legs Syndrome, often in low milligram doses that result in plasma concentrations in the low ng/mL to pg/mL range.[1] Accurate pharmacokinetic and toxicokinetic studies, therefore, hinge on highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and equally robust, efficient sample preparation techniques. This note explores the theoretical and practical aspects of three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We provide field-proven protocols, explain the scientific rationale behind methodological choices, and compare the techniques to guide researchers in selecting the optimal approach for their analytical objectives.
Introduction: The Bioanalytical Challenge of Ropinirole
Ropinirole is a selective D2/D3 dopamine receptor agonist used in the management of motor and non-motor symptoms of Parkinson's disease.[2][3] Its clinical use is characterized by low oral doses, rapid absorption, and extensive first-pass metabolism, primarily by the cytochrome P450 enzyme CYP1A2.[4][5] This results in an oral bioavailability of approximately 50% and necessitates bioanalytical methods with very low limits of quantitation (LLOQ), often in the sub-ng/mL range, to accurately define its pharmacokinetic profile.[6][7]
Biological matrices such as plasma, serum, and urine are complex mixtures of proteins, salts, lipids, and endogenous metabolites that can interfere with analysis.[8][9] These interferences, collectively known as the "matrix effect," can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[10] Therefore, the primary goals of sample preparation for ropinirole are to:
-
Remove interfering matrix components, particularly proteins and phospholipids.
-
Concentrate the analyte to meet the sensitivity requirements of the assay.
-
Ensure the final extract is compatible with the downstream analytical system (e.g., LC-MS/MS).
The selection of an appropriate sample preparation strategy is dictated by the physicochemical properties of ropinirole.
Physicochemical Properties of Ropinirole: The Key to Effective Extraction
Understanding ropinirole's chemical nature is fundamental to designing a selective and efficient extraction protocol. The choice of solvents, pH, and extraction media directly depends on these characteristics.
| Property | Value | Implication for Sample Preparation | Source |
| Molecular Weight | 260.38 g/mol | Suitable for standard chromatographic and mass spectrometric analysis. | [11] |
| pKa | ~9.7 | Ropinirole is a basic compound. It will be positively charged at acidic pH (<8) and neutral at basic pH (>11). This is the key principle for ion-exchange SPE and pH-driven LLE. | [6] |
| AlogP (logP) | ~2.85 | Indicates moderate lipophilicity (fat-solubility). This allows for extraction into organic solvents (LLE) and retention on reversed-phase SPE sorbents. | [12] |
| Plasma Protein Binding | ~40% | Moderate binding. While a significant fraction is free, protein removal is essential to release the bound drug and prevent matrix effects. | [2][13] |
| Solubility | Soluble in water, DMSO, and ethanol. | Facilitates the preparation of stock and standard solutions. | [14][15] |
Method 1: Protein Precipitation (PPT)
Principle and Rationale
Protein precipitation is the simplest method for removing proteins from biological samples like plasma or serum.[9] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the sample. This disrupts the solvation shell around the proteins, causing them to denature, aggregate, and precipitate out of solution. Ropinirole, being soluble in the resulting supernatant, is thereby separated from the bulk of the proteinaceous matrix.
Causality of Experimental Choices:
-
Solvent Choice: Acetonitrile is often preferred as it tends to precipitate proteins more completely and results in a cleaner supernatant compared to methanol.
-
Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of solvent to plasma is standard. This ensures a sufficiently high organic concentration to cause efficient protein crashing while minimizing excessive dilution of the analyte.
-
Internal Standard (IS): An IS (e.g., a stable isotope-labeled ropinirole or a structurally similar compound like citalopram or lamotrigine) should be added before precipitation to account for variability in extraction and matrix effects.[6][16]
Advantages and Limitations
-
Advantages: Fast, simple, inexpensive, and requires minimal method development. High throughput is easily achieved with 96-well plate formats.
-
Limitations: The resulting supernatant is relatively "dirty" as smaller molecules, salts, and phospholipids remain, which can lead to significant matrix effects and ion suppression in LC-MS/MS. It also causes sample dilution, which may be counterproductive when analyzing low concentrations of ropinirole.
Experimental Protocol for PPT
Caption: Protein Precipitation (PPT) Workflow.
Step-by-Step Methodology:
-
Pipette 200 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add an appropriate amount of a working solution of the internal standard (e.g., 20 µL).
-
Vortex briefly (approx. 5 seconds) to mix.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 v/v ratio). Adding the solvent cold can improve precipitation efficiency.
-
Vortex the tube vigorously for 2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.
-
The sample is ready for injection into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
Principle and Rationale
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[17] The pH of the aqueous phase is manipulated to control the ionization state of the analyte, thereby dictating its solubility in the organic phase.
Causality of Experimental Choices:
-
pH Adjustment: Ropinirole is a basic drug (pKa ≈ 9.7). By adjusting the sample pH to a basic value (e.g., pH 10-11), ropinirole is converted to its neutral, non-ionized form. This form is significantly more lipophilic and will preferentially partition into the organic extraction solvent.
-
Solvent Selection: The organic solvent must be immiscible with water and have a good affinity for the neutral form of ropinirole. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used.[10][16] MTBE has the advantage of a lower density than water, forming the upper layer, which simplifies aspiration.
-
Evaporation and Reconstitution: After extraction, the organic solvent is evaporated. The dried residue is then redissolved in a smaller volume of a solvent compatible with the LC mobile phase. This critical step concentrates the analyte and ensures compatibility with the analytical column.
Advantages and Limitations
-
Advantages: Produces a significantly cleaner extract than PPT, reducing matrix effects.[10] The evaporation/reconstitution step allows for sample concentration, improving sensitivity.
-
Limitations: More labor-intensive and time-consuming than PPT. Can be difficult to automate and may involve larger volumes of organic solvents. Emulsion formation at the liquid interface can complicate phase separation and lead to poor recovery.
Experimental Protocol for LLE
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Step-by-Step Methodology:
-
Pipette 500 µL of the biological sample into a glass test tube.
-
Add the internal standard.
-
Add 50 µL of 1M Sodium Hydroxide (NaOH) or another suitable base to raise the sample pH above 10. Vortex briefly.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and mix (e.g., vortex or rock) for 5-10 minutes to facilitate partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers cleanly.
-
Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the lower aqueous phase.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a solution that mimics the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Transfer to an autosampler vial. The sample is now concentrated 5-fold and ready for injection.
Method 3: Solid-Phase Extraction (SPE)
Principle and Rationale
SPE is a chromatographic technique used for sample clean-up and concentration that provides the cleanest extracts.[18] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest while matrix interferences are washed away. The analyte is then selectively eluted with a small volume of solvent.
Causality of Experimental Choices (Mixed-Mode Cation Exchange SPE): For a basic compound like ropinirole, a mixed-mode cation exchange (MCX) sorbent is exceptionally effective.[6] This sorbent has both reversed-phase (hydrophobic) and strong cation-exchange (negatively charged) functional groups.
-
Conditioning & Equilibration: The sorbent is prepared with methanol and then water to activate the functional groups and ensure reproducible interactions.
-
Loading: The sample is acidified (e.g., with phosphoric or formic acid) before loading. At a low pH, ropinirole is positively charged, allowing it to bind to the sorbent via two mechanisms: strong cation exchange and weaker reversed-phase interactions. Most matrix components, if neutral or negatively charged, will not be strongly retained.
-
Washing: An acidic organic wash (e.g., 0.1% formic acid in acetonitrile) is used to remove hydrophobic interferences. The positive charge on ropinirole ensures it remains bound to the cation-exchange sites.
-
Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used for elution. The high pH neutralizes the charge on ropinirole, disrupting its binding to the cation-exchange sites. The strong organic solvent then disrupts the reversed-phase interaction, allowing for highly selective elution of the analyte.
Advantages and Limitations
-
Advantages: Provides the highest degree of sample clean-up, significantly minimizing matrix effects.[19] Offers excellent potential for analyte concentration (10-fold or more). Highly amenable to automation and high-throughput formats.
-
Limitations: Most complex and expensive method. Requires careful method development to optimize each step (load, wash, elute) for maximum recovery and cleanliness.
Experimental Protocol for SPE (Mixed-Mode Cation Exchange)
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute with 500 µL of 4% phosphoric acid in water to acidify the sample and reduce viscosity.
-
SPE Cartridge Conditioning: Pass 1 mL of methanol through the MCX cartridge.
-
SPE Cartridge Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of acetonitrile to remove less polar, non-basic interferences.
-
Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute ropinirole. Collect the eluate in a clean tube.
-
Concentrate: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of mobile phase.
-
Analyze: The sample is ready for LC-MS/MS analysis.
Method Comparison and Summary
The choice of sample preparation method represents a trade-off between throughput, cleanliness, cost, and the required sensitivity of the assay.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanliness | Low | Medium | High |
| Matrix Effect | High | Medium | Low |
| Recovery | High but variable | Good (typically 70-95%)[16] | Excellent (>90%)[19] |
| Concentration Factor | None (Dilution) | Yes (e.g., 5-10x) | Yes (e.g., 10-50x) |
| Throughput | High | Low-Medium | High (with automation) |
| Solvent Usage | Low | High | Medium |
| Cost per Sample | Low | Low-Medium | High |
| Best For | Rapid screening, high-concentration samples, early discovery. | Assays requiring moderate cleanliness and some concentration. | Regulated bioanalysis, low-level quantification (pg/mL), highest data quality. |
Conclusion
The successful quantification of ropinirole in biological fluids is critically dependent on the sample preparation strategy.
-
Protein Precipitation offers a rapid but "crude" clean-up suitable for high-throughput screening where matrix effects can be tolerated or corrected for with a stable isotope-labeled internal standard.
-
Liquid-Liquid Extraction provides a cleaner sample and a valuable concentration step, making it a robust choice for many research applications.
-
Solid-Phase Extraction , particularly using a mixed-mode cation exchange mechanism, delivers the cleanest extracts and highest concentration factors. It is the gold standard and the recommended approach for regulated clinical and preclinical studies requiring the utmost sensitivity and accuracy for ropinirole analysis.[6][20]
By understanding the principles behind each technique and the physicochemical properties of ropinirole, researchers can confidently select and implement the most appropriate protocol to achieve reliable and accurate bioanalytical results.
References
-
Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243–254. [Link]
-
Thorne, C., & Gidal, B. (2024). Ropinirole. In StatPearls. StatPearls Publishing. [Link]
-
Waters Corporation. (n.d.). A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. Waters Application Note. [Link]
-
Ramirez, J., & Gupta, R. C. (2000). Clinical Pharmacokinetics of Ropinirole. ResearchGate. [Link]
-
Pahwa, R., & Lyons, K. E. (2009). Update on ropinirole in the treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment, 5, 257–264. [Link]
-
Zesiewicz, T. A., & Sullivan, K. L. (2008). A review of ropinirole prolonged release in Parkinson's disease. Neuropsychiatric Disease and Treatment, 4(5), 845–851. [Link]
-
Wikipedia. (2024). Ropinirole. [Link]
-
Bhatt, J., Jangid, A., Shetty, R., Shah, B., Kambli, S., Subbaiah, G., & Singh, S. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1202–1208. [Link]
-
Wen, A., He, H., Wang, Z., & Chen, Y. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Bioanalysis, 8(17), 1823–1835. [Link]
-
ResearchGate. (n.d.). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Request PDF. [Link]
-
ChEMBL. (n.d.). Compound: ROPINIROLE HYDROCHLORIDE (CHEMBL1200411). EMBL-EBI. [Link]
-
PubChem. (n.d.). Ropinirole Hydrochloride. National Center for Biotechnology Information. [Link]
-
Dadashzadeh, S., & Vali, A. M. (2010). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 7(1), 221-226. [Link]
-
Beg, S., et al. (2020). Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. Polymers, 12(5), 1121. [Link]
-
Katual, M. K., et al. (2019). Recent advancements in ropinirole hydrochloride embedded nano-techniques in Parkinson's treatment. Panacea Journal of Medical Sciences, 9(3), 92-103. [Link]
-
Kumar, A., et al. (2011). rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 187-189. [Link]
-
Contin, M., et al. (2016). Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease. Journal of Chromatography B, 1021, 148-153. [Link]
-
WebMD. (n.d.). Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Fares, R., et al. (2020). Amorphous Ropinirole-Loaded Mucoadhesive Buccal Film: A Potential Patient-Friendly Tool to Improve Drug Pharmacokinetic Profile and Effectiveness. Pharmaceutics, 12(12), 1150. [Link]
-
Motaleb, M. A., et al. (2017). Preparation and biological evaluation of (99m)Tc-ropinirole as a novel radiopharmaceutical for brain imaging. Cancer Biotherapy and Radiopharmaceuticals, 32(1), 25-32. [Link]
-
Mayo Clinic. (n.d.). Ropinirole (Oral Route). [Link]
-
Patel, P. N., et al. (2014). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3853. [Link]
-
Monteiro, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. [Link]
-
Titan Pharmaceuticals, Inc. (2017). Clinical Study Protocol ROP-001. [Link]
-
Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Matrices. Molecules, 29(10), 2278. [Link]
-
Saraji, M., & Boroujeni, M. K. (2014). Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Iranian Journal of Pharmaceutical Research, 13(1), 119–128. [Link]
-
Koziorowska-Gawron, E., et al. (2014). Ropinirole treatment in Parkinson's disease associated with higher serum level of inflammatory biomarker NT-proCNP. Neuroscience Letters, 566, 126-129. [Link]
- Ranbaxy Laboratories Limited. (2005). Process for purification of ropinirole.
Sources
- 1. Ropinirole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Amorphous Ropinirole-Loaded Mucoadhesive Buccal Film: A Potential Patient-Friendly Tool to Improve Drug Pharmacokinetic Profile and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ropinirole treatment in Parkinson's disease associated with higher serum level of inflammatory biomarker NT-proCNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropinirole - Wikipedia [en.wikipedia.org]
- 12. Compound: ROPINIROLE HYDROCHLORIDE (CHEMBL1200411) - ChEMBL [ebi.ac.uk]
- 13. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cris.unibo.it [cris.unibo.it]
- 19. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of Ropinirole-d4 HCl in Pharmacokinetic Studies
Foreword: The Pursuit of Precision in Pharmacokinetics
In the landscape of drug development, the precise characterization of a compound's pharmacokinetic (PK) profile is paramount. It informs dosing regimens, predicts potential drug-drug interactions, and is a cornerstone of regulatory submissions. The quantification of drug concentrations in biological matrices, often at picogram levels, demands methods of the highest sensitivity and accuracy. At the heart of such robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), lies the appropriate use of an internal standard. This document provides a detailed guide on the application of Ropinirole-d4 Hydrochloride (HCl), a stable isotope-labeled internal standard, for the accurate quantification of Ropinirole in pharmacokinetic studies.
The Rationale for Ropinirole-d4 HCl as an Internal Standard
Ropinirole is a potent, non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] Its therapeutic efficacy is achieved at low dosages, leading to low circulating plasma concentrations that necessitate highly sensitive analytical methods for PK profiling.[4][5]
The gold standard for quantitative bioanalysis via LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard.[6] Ropinirole-d4 HCl is the ideal internal standard for Ropinirole for several key reasons:
-
Physicochemical Similarity: Being a deuterated analogue of the analyte, Ropinirole-d4 HCl exhibits nearly identical chemical and physical properties. This includes its extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer source. This similarity ensures that any variations encountered during sample processing and analysis affect both the analyte and the internal standard to the same extent, allowing for accurate correction.
-
Mass Differentiation: The four deuterium atoms increase the molecular weight of Ropinirole-d4 HCl by four Daltons compared to Ropinirole. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection and quantification of both compounds without mutual interference.
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological sample, are a significant challenge in bioanalysis. As Ropinirole-d4 HCl co-elutes with Ropinirole and experiences the same matrix effects, its inclusion allows for reliable normalization of the analyte signal, thereby improving the accuracy and precision of the measurement.
A study on the pharmacokinetics and pharmacodynamics of ropinirole in patients with prolactinomas explicitly utilized Ropinirole-d4-hydrochloride as the internal standard, underscoring its suitability in clinical research settings.[7]
Physicochemical Properties of Ropinirole and its Deuterated Analog
A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.
| Property | Ropinirole Hydrochloride | Ropinirole-d4 Hydrochloride |
| Chemical Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one-d4 hydrochloride |
| Molecular Formula | C₁₆H₂₄N₂O · HCl | C₁₆H₂₀D₄N₂O · HCl |
| Molecular Weight | 296.84 g/mol [2][8] | ~300.86 g/mol |
| CAS Number | 91374-20-8[2] | 1330261-37-4[2] |
| Solubility | Soluble in water and methanol[9] | Not explicitly stated, but expected to be similar to Ropinirole HCl |
| pKa | ~9.7 (for the amine) | Expected to be very similar to Ropinirole |
Experimental Workflow for a Ropinirole Pharmacokinetic Study
The following sections detail a comprehensive protocol for the quantification of Ropinirole in human plasma using Ropinirole-d4 HCl as an internal standard. This workflow is designed to be a robust starting point for researchers, with the understanding that specific parameters may require optimization based on the instrumentation and specific study requirements.
Figure 1: A generalized workflow for a pharmacokinetic study of Ropinirole using Ropinirole-d4 HCl.
Materials and Reagents
-
Ropinirole Hydrochloride (Reference Standard)
-
Ropinirole-d4 Hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Human plasma (blank, from a certified vendor)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX) or Liquid-Liquid Extraction (LLE) solvents (e.g., tert-butyl methyl ether)
Preparation of Stock and Working Solutions
-
Ropinirole Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Ropinirole HCl and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Ropinirole-d4 HCl Stock Solution (1 mg/mL): Prepare in the same manner as the Ropinirole stock solution.
-
Ropinirole Working Solutions (for Calibration Curve and QCs): Perform serial dilutions of the Ropinirole stock solution with a 50:50 methanol/water mixture to prepare working solutions at various concentrations. These will be used to spike blank plasma to create calibration standards and quality control (QC) samples.
-
Ropinirole-d4 HCl Working Solution (Internal Standard Spiking Solution): Dilute the Ropinirole-d4 HCl stock solution with a 50:50 methanol/water mixture to a final concentration of, for example, 20 ng/mL. The optimal concentration should be determined during method development but is typically chosen to be in the mid-range of the calibration curve.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing proteins and other interfering substances. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable methods.
This protocol is adapted from established methods for Ropinirole analysis.[4][10]
-
Sample Pre-treatment: To 200 µL of plasma (calibration standard, QC, or unknown sample), add 20 µL of the Ropinirole-d4 HCl working solution. Vortex briefly.
-
Acidification & Dilution: Add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps in disrupting protein binding.
-
SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This helps in removing polar interferences and phospholipids.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
This protocol is based on methods developed for the simultaneous determination of Ropinirole and other dopamine agonists.[11]
-
Sample Aliquoting: To 250 µL of plasma, add 25 µL of the Ropinirole-d4 HCl working solution.
-
Basification: Add a small volume (e.g., 25 µL) of 0.1 M NaOH to basify the sample.
-
Extraction: Add 1 mL of tert-butyl methyl ether. Vortex vigorously for 2-3 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a suitable volume into the LC-MS/MS system.
LC-MS/MS Analysis
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Justification |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for Ropinirole. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UPLC/HPLC. |
| Gradient | Start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, then return to initial conditions for re-equilibration. | A gradient is often necessary to achieve good separation and peak shape, especially when dealing with complex matrices. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 10 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the analyte. |
Mass Spectrometry (MS) Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ropinirole | 261.2 | 114.2 | ~18 - 25 |
| Ropinirole-d4 HCl | 265.2 | To be optimized | To be optimized |
Note on Ropinirole-d4 HCl MRM Transition: The precursor ion for Ropinirole-d4 will be m/z 265.2 ([M+H]⁺). The product ion will likely be a fragment that retains the deuterium labels. A common fragmentation pathway for Ropinirole involves the loss of the dipropylamino group, yielding the fragment at m/z 114.2.[11][12] For Ropinirole-d4, if the deuterium labels are on the propyl groups, the corresponding fragment may be shifted. However, a more stable and likely fragmentation would be similar to the unlabeled compound. Therefore, a logical starting point for optimization would be to monitor the transition 265.2 -> 114.2 or 265.2 -> 118.2 . The optimal product ion and collision energy must be determined empirically by infusing a standard solution of Ropinirole-d4 HCl into the mass spectrometer.
Figure 2: Logical relationship for MRM-based detection of Ropinirole and Ropinirole-d4.
Method Validation
Before analyzing study samples, the bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different sources of blank plasma.
-
Calibration Curve: A calibration curve should be prepared with a blank, a zero sample (with internal standard), and at least six non-zero standards covering the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Data Analysis and Pharmacokinetic Parameter Calculation
-
Quantification: For each sample, the peak areas of Ropinirole and Ropinirole-d4 HCl are determined by the instrument's software. The peak area ratio (Ropinirole area / Ropinirole-d4 HCl area) is calculated.
-
Concentration Determination: Using the linear regression equation from the calibration curve, the concentration of Ropinirole in the unknown samples is calculated from their peak area ratios.
-
Pharmacokinetic Analysis: The resulting concentration-time data are then used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.[5]
-
Conclusion
The use of Ropinirole-d4 HCl as an internal standard provides the necessary foundation for a robust, accurate, and precise bioanalytical method for the quantification of Ropinirole in pharmacokinetic studies. Its physicochemical properties, which closely mimic those of the unlabeled drug, ensure reliable correction for variability during sample processing and analysis. The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers in the field of drug development and bioanalysis, enabling the generation of high-quality data essential for the successful progression of new chemical entities.
References
-
Liu, S., Hu, C., et al. (2018). Pharmacokinetics and pharmacodynamics of ropinirole in patients with prolactinomas. British Journal of Clinical Pharmacology, 84(10), 2328-2335. Available at: [Link]
-
DailyMed. (n.d.). Ropinirole hydrochloride tablet, film coated. Alembic Pharmaceuticals Limited. Available at: [Link]
-
Bhatt, J., Jangid, A., Shetty, R., Shah, B., Kambli, S., Subbaiah, G., & Singh, S. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1202–1208. Available at: [Link]
-
Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243–254. Available at: [Link]
-
Waters Corporation. (n.d.). A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. Available at: [Link]
-
Medsafetrade. (2009). Ropinirole hydrochloride. Available at: [Link]
-
Ramji, J. V., & Kaye, C. M. (2000). Clinical pharmacokinetics of ropinirole. Clinical pharmacokinetics, 39(4), 243-254. Available at: [Link]
-
ChEMBL. (n.d.). Compound: ROPINIROLE HYDROCHLORIDE (CHEMBL1200411). EMBL-EBI. Available at: [Link]
-
JETIR. (2019). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. Available at: [Link]
-
Chinese Journal of New Drugs. (2015). Pharmacokinetics of ropinirole determined by LC-MS/MS in rat plasma and striatum. Available at: [Link]
-
Contin, M., et al. (2016). Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease. Journal of Chromatography B, 1021, 148-153. Available at: [Link]
-
International Journal of Drug Development and Research. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. Available at: [Link]
-
CBG-MEB. (2014). Public Assessment Report: Ropinirol Aurobindo. Available at: [Link]
-
International Letters of Chemistry, Physics and Astronomy. (2014). Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2013). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2009). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Available at: [Link]
-
Chinese Journal of New Drugs. (2015). Pharmacokinetics of ropinirole determined by LC-MS/MS in rat plasma and striatum. Available at: [Link]
-
Bioanalysis. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Available at: [Link]
-
Rapid Communications in Mass Spectrometry. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]
-
Bioanalysis. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Ropinirole-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. waters.com [waters.com]
- 5. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of ropinirole in patients with prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Optimized Protein Precipitation Protocols for Ropinirole and Ropinirole-d4 Extraction from Human Plasma
Executive Summary
This guide details a high-efficiency Protein Precipitation (PPT) protocol for the extraction of Ropinirole and its stable isotope-labeled internal standard, Ropinirole-d4, from human plasma. While Solid Phase Extraction (SPE) is often cited for ultra-trace analysis, modern high-sensitivity LC-MS/MS instruments (e.g., Triple Quadrupole) allow for the use of PPT—a faster, more cost-effective technique suitable for high-throughput pharmacokinetic (PK) studies.
Key Technical Insight: Ropinirole is a basic compound (pKa ~9.7). This protocol utilizes an acidified acetonitrile "crash" method. The acidification ensures the analyte remains ionized and soluble in the supernatant while maximizing protein denaturation, thereby preventing coprecipitation losses often seen with neutral solvents.
Physicochemical Context & Mechanism
Understanding the molecule is the first step to successful extraction.
| Parameter | Value | Implication for Extraction |
| Analyte | Ropinirole (and Ropinirole-d4) | d4 behaves identically to the analyte. |
| Molecular Weight | ~260.38 Da | Small molecule; easy to separate from albumin (~66 kDa). |
| pKa | ~9.7 (Basic) | Positively charged at neutral/acidic pH. |
| LogP | ~2.9 | Moderately lipophilic. Soluble in organic solvents.[1] |
| Protein Binding | ~40% | Moderate. Acidic crash disrupts binding effectively. |
Mechanism of Action
The addition of organic solvent (Acetonitrile) lowers the dielectric constant of the plasma, causing proteins to aggregate. By including 0.1% Formic Acid (FA) in the crash solvent, we achieve two goals:
-
Solubility: Ropinirole is protonated (
), ensuring it stays in the liquid phase. -
Disruption: Acid helps break weak ionic bonds between the drug and plasma proteins (e.g., Alpha-1-acid glycoprotein).
Reagents and Materials
-
Internal Standard (IS): Ropinirole-d4 (Deuterated, >99% isotopic purity).
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Precipitating Agent: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
-
Equipment: Refrigerated Centrifuge (>10,000 x g), Vortex Mixer, 96-well precipitation plates or 1.5 mL microcentrifuge tubes.
Experimental Protocol: The "Cold Acidified Crash"
This protocol is designed for a 1:4 Plasma:Solvent ratio , which offers the optimal balance between protein removal efficiency (>98%) and analyte dilution.
Step-by-Step Workflow
1. Sample Preparation
-
Thaw plasma samples at room temperature. Vortex gently to ensure homogeneity.
-
Critical: Keep plasma on wet ice to prevent enzymatic degradation if unstable metabolites are present (though Ropinirole is generally stable).
2. Internal Standard Addition
-
Aliquot 50 µL of plasma into the well/tube.
-
Add 10 µL of Working Internal Standard Solution (Ropinirole-d4 at 100 ng/mL in 50:50 Methanol:Water).
-
Why: Adding IS before the crash solvent allows the d4 to bind to the matrix similarly to the analyte, compensating for extraction efficiency losses.
3. Protein Precipitation (The Crash)
-
Add 200 µL of Cold (4°C) Acetonitrile + 0.1% Formic Acid .
-
Note: The cold temperature accelerates protein aggregation and produces a tighter pellet.
4. Mixing
-
Vortex vigorously for 2 minutes at high speed.
-
Why: Essential to ensure complete interaction between the solvent and the plasma proteins. Inadequate mixing leads to "clumps" of protein that trap the drug.
5. Phase Separation
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Target: A clear supernatant with a compact, firm pellet at the bottom.
6. Supernatant Transfer
-
Transfer 150 µL of the supernatant to a clean plate/vial.
-
Optional: Dilute 1:1 with water if peak shape is poor due to strong solvent effects during injection.
Workflow Visualization
Caption: Figure 1: Optimized protein precipitation workflow for Ropinirole-d4 extraction. The specific order of IS addition is critical for quantitative accuracy.
Method Optimization: Solvent Selection Data
The choice of solvent impacts both recovery and matrix cleanliness (phospholipid removal).
| Feature | Methanol (MeOH) | Acetonitrile (ACN) | ACN + 0.1% FA (Recommended) |
| Protein Removal Efficiency | ~75-80% | >96% | >98% |
| Supernatant Clarity | Often cloudy | Clear | Crystal Clear |
| Ropinirole Recovery | High (>95%) | Moderate (~85%) | High (>90%) |
| Matrix Effect (Ion Suppression) | High (Residual Proteins) | Moderate | Low (Cleaner Extract) |
Analysis: While Methanol is a "softer" precipitant yielding high recovery, it leaves significant residual proteins that foul LC columns. Acetonitrile is superior for cleanliness. The addition of Formic Acid (FA) to ACN recovers the analyte loss typically seen with pure ACN by preventing entrapment in the protein pellet.
Validation Criteria (FDA/EMA Guidelines)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), verify the following:
-
Selectivity: Analyze blank plasma from 6 donors. No interference should be observed at the retention times of Ropinirole or Ropinirole-d4.
-
Matrix Effect (ME):
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%). -
Recovery (RE):
Target: >80% is desirable, but consistency (CV < 15%) is more important than absolute yield.
Troubleshooting Matrix Effects
If significant ion suppression is observed (common with PPT compared to SPE):
-
Dilute: Dilute the supernatant 1:5 with mobile phase A (aqueous). This reduces the "solvent shock" and dilutes suppressors.
-
Chromatography: Ensure Ropinirole elutes away from the phospholipid zone (usually late-eluting in Reverse Phase).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2023). Ropinirole Hydrochloride (CID 68727) Physicochemical Properties. Retrieved from [Link]
-
Bhatt, J., et al. (2006).[5] Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for LC-MS conditions).
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
Troubleshooting & Optimization
Correcting matrix effects in Ropinirole analysis with Ropinirole-d4
Topic: Correcting Matrix Effects in Ropinirole Analysis with Ropinirole-d4 Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Core Managers
The Core Challenge: Why Ropinirole Analysis Fails
Ropinirole is a high-potency dopamine agonist (D2/D3) administered in low doses (0.25 – 4 mg), resulting in low pg/mL plasma concentrations. Because it is a basic amine (pKa ~10.5) and moderately lipophilic (LogP ~2.9), it is prone to severe matrix effects —specifically ion suppression—caused by co-eluting phospholipids (like lysoglycerophosphocholines) in plasma samples.
The Solution: External calibration is insufficient. You must use a Stable Isotope Labeled (SIL) Internal Standard (IS), specifically Ropinirole-d4 . Because the IS is chemically identical to the analyte but distinguishable by mass, it experiences the exact same ionization suppression or enhancement. If the matrix suppresses Ropinirole by 40%, it suppresses Ropinirole-d4 by 40%, maintaining a constant response ratio.
Visualizing the Mechanism
The following diagram illustrates how Ropinirole-d4 corrects for "Ionization Competition" in the Electrospray Ionization (ESI) source.
Caption: In the ESI droplet, matrix components compete for limited charge. Because the IS (green) and Analyte (blue) are suppressed equally, their ratio remains accurate.
Optimized Experimental Protocol
This protocol prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). While PPT is faster, it fails to remove phospholipids effectively, leading to significant matrix effects for Ropinirole.
A. Reagents & Standards[1][2][3][4]
-
Internal Standard: Ropinirole-d4 (or d14).[4] Note: Ensure the deuterium label is on the propyl chain or indolone ring and check for label loss/exchange at high pH.
-
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (LLE Method)
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Spike: Add 20 µL of Ropinirole-d4 working solution (e.g., 5 ng/mL). Vortex 30s.
-
Basification: Add 50 µL of 0.1 M NaOH (or Ammonia). Rationale: Ropinirole is basic; high pH ensures it is uncharged (neutral) and partitions into the organic layer.
-
Extraction: Add 2 mL Ethyl Acetate . Shake/tumble for 10 min.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min.
-
Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 20:80 ACN:0.1% Formic Acid).
C. LC-MS/MS Conditions[8][9]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH ~9) or 0.1% Formic Acid. Note: High pH mobile phases often yield better sensitivity for basic drugs like Ropinirole.
-
Mobile Phase B: Acetonitrile or Methanol.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Ropinirole | 261.2 | 114.2 | Dipropylamino fragment |
| Ropinirole-d4 | 265.2 | 114.2 or 118.2 | Check CoA: If label is on ring -> 114. If on propyl chain -> 118. |
Validation: Calculating the Matrix Factor (MF)
According to FDA (2018) and EMA guidelines, you must quantify the matrix effect.
The Experiment: Prepare 6 lots of blank plasma from different donors.
-
Set A (Presence of Matrix): Extract blank matrix, then spike Ropinirole and IS after extraction (Post-Extraction Spike).
-
Set B (Absence of Matrix): Prepare Ropinirole and IS in pure solvent (Neat Solution).
The Calculation:
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .
Troubleshooting Guide (FAQ)
Q1: My Internal Standard response varies significantly between samples. Is this a failure?
Diagnosis: Not necessarily. This is the IS doing its job. Explanation: If the IS response drops in specific patient samples, it indicates those samples have a heavier matrix load (e.g., lipemic samples). Action: Check the Area Ratio (Analyte/IS). If the ratio is consistent with your QCs, the data is valid. If the IS response drops below 50% of the mean, consider diluting the sample or re-extracting.
Q2: I see a "crosstalk" signal in the blank channel at the Ropinirole retention time.
Diagnosis: Impure IS or Mass Interference. Action:
-
Check Purity: Inject a high concentration of only Ropinirole-d4. If you see a peak in the Ropinirole channel (261.2), your IS contains unlabeled Ropinirole (isotopic impurity).
-
Solution: Lower the IS concentration or purchase a higher purity standard (e.g., >99.5% isotopic purity).
Q3: Why is my recovery low (<50%) with Liquid-Liquid Extraction?
Diagnosis: Incorrect pH during extraction. Explanation: Ropinirole is a base. If the plasma pH is neutral or acidic, the drug remains charged (ionized) and stays in the water phase, not the Ethyl Acetate. Action: Ensure you add the basification step (NaOH or Ammonia) to drive the pH > 10.5 before adding the organic solvent.
Q4: Can I use Ropinirole-d14 instead of d4?
Answer: Yes, and it may be better. Reasoning: Ropinirole-d14 (fully deuterated propyl chains) is less likely to experience "Deuterium Isotope Effect" (where the IS elutes slightly earlier than the analyte). However, d4 is generally sufficient if the chromatographic peak shape is sharp.
Workflow Diagram
Caption: Step-by-step bioanalytical workflow ensuring the IS is equilibrated before extraction.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.).[1] Ropinirole Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Wang, Y., et al. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Bioanalysis, 8(17), 1823-1835. Retrieved from [Link]
Sources
Technical Support Center: Ropinirole-d4 LC-MS Peak Shape Optimization
Current Status: Active Topic: Troubleshooting Peak Shape Anomalies for Ropinirole & Ropinirole-d4 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]
Executive Summary & Molecule Profile
Ropinirole is a non-ergoline dopamine agonist with a tertiary amine structure.[1] Its high pKa (~10.[1]5) makes it prone to severe peak tailing on traditional silica-based C18 columns due to secondary interactions with residual silanols.[1]
Ropinirole-d4 is the deuterated internal standard (IS).[1] In a robust method, the IS must track the analyte perfectly.[1] If Ropinirole-d4 exhibits poor peak shape (tailing, splitting, or fronting), it compromises the accuracy of the assay by affecting integration boundaries and potentially decoupling the IS from the analyte during ionization (matrix effects).[1]
Physicochemical Constraints
| Property | Value | Implication for LC-MS |
| pKa | ~10.5 (Basic) | At generic LC-MS pH (pH 3-4), it is fully protonated ( |
| LogP | ~2.9 | Moderately lipophilic.[1] Requires organic solvent for elution but is sensitive to "solvent shock" if injected in 100% organic.[1] |
| Isotope | Deuterium (d4) | C-D bonds are shorter and more stable than C-H.[1] This can slightly reduce lipophilicity, causing the IS to elute marginally earlier than the analyte in RPLC. |
Troubleshooting Guide: Diagnosing the Shape
Use the following decision matrix to identify your specific issue.
Scenario A: Peak Tailing (Asymmetry > 1.5)
The peak rises normally but drags out a long "tail" on the right side.
Root Cause 1: Secondary Silanol Interactions
At acidic pH (0.1% Formic Acid), the silica surface of many columns retains a negative charge (
-
The Fix (Buffer Modification): Pure formic acid is insufficient.[1] You must add a source of displacing cations.[1]
-
Action: Add 5mM - 10mM Ammonium Formate to Mobile Phase A.[1] The ammonium ions (
) flood the column and compete for the silanol sites, effectively "masking" them from the Ropinirole.
-
-
The Fix (Column Selection): Switch to a "Charged Surface Hybrid" (CSH) or an embedded polar group column. These surfaces are positively charged to repel the protonated amine, eliminating tailing.[1]
-
Recommended: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18.[1]
-
Root Cause 2: Column Overload
-
The Fix: Dilute the sample 1:10. If the tailing factor improves significantly, you were overloading the stationary phase capacity.
Scenario B: Peak Fronting or Splitting
The peak has a "shoulder" on the left side or looks like two peaks merging.
Root Cause: Solvent Mismatch (The "Strong Solvent Effect") Ropinirole is hydrophobic.[1] If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 95% Water, the drug travels with the injection plug faster than the mobile phase, causing the band to spread immediately.
-
The Fix: Match the sample diluent to the starting gradient conditions.
-
Action: Reconstitute samples in 10% Methanol / 90% Water (or whatever your initial gradient condition is).
-
Scenario C: Retention Time Shift (Analyte vs. IS)
Ropinirole-d4 elutes slightly earlier than Ropinirole.
Root Cause: Deuterium Isotope Effect This is a physical phenomenon, not necessarily an error.[1] Deuterium is less lipophilic than Hydrogen.[1] In high-resolution chromatography, d4-analogs often elute 0.05–0.1 min earlier.[1]
-
The Fix:
-
If the shift is < 0.1 min: Accept it. Ensure your integration windows are wide enough.
-
If the shift is > 0.2 min: Reduce the gradient slope (make it shallower) to force them closer, or switch to a column with different selectivity (e.g., Phenyl-Hexyl).
-
Visualization of Mechanisms
Figure 1: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing Ropinirole peak shape anomalies based on chromatographic symptoms.
Figure 2: The Silanol Interaction Mechanism
Caption: Mechanism of tailing: Protonated Ropinirole binds to ionized silanols.[1] Ammonium ions (green) block this interaction.[1]
Validated Experimental Protocols
Two distinct methodologies are provided. Protocol A is the standard for most LC-MS setups.[1] Protocol B is the "Problem Solver" for stubborn tailing, utilizing high pH to neutralize the molecule.
Protocol A: The Robust Low-pH Method (Standard)
Best for: Routine bioanalysis, standard C18 columns.[1]
| Parameter | Setting | Rationale |
| Column | Waters XSelect CSH C18 (2.1 x 50mm, 2.5µm) | CSH technology applies a low-level positive charge to the surface, repelling the Ropinirole cation and eliminating tailing.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid + 10mM Ammonium Formate | The formate salt is critical. It provides ionic strength to mask silanols.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.1 min: 5% B (Re-equilibrate) | Fast gradient suitable for DMPK studies.[1] |
Protocol B: The High-pH Method (Alternative)
Best for: Maximum retention and perfect peak symmetry. Warning: Ensure your column is rated for pH 10 (e.g., Hybrid Silica).[1]
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini-NX | Hybrid particles stable up to pH 12.[1] |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10, adj.[1] with NH4OH) | At pH 10, Ropinirole (pKa ~10.[1]5) is ~50% neutral.[1] Neutral bases do not interact with silanols.[1] |
| Mobile Phase B | Acetonitrile | - |
| Sensitivity Note | ESI+ Mode | While ESI+ prefers ions, Ropinirole often ionizes efficiently at high pH via gas-phase proton transfer or residual charging.[1] |
Frequently Asked Questions (FAQ)
Q: My Ropinirole-d4 peak is split, but the analyte peak is fine. Why? A: This is usually an injection solvent issue.[1] The IS is often added in a separate step or a different solvent (e.g., pure MeOH stock) than the analyte (which might be in matrix).[1] Ensure the final solution injected onto the column contains at least 80-90% aqueous buffer.[1]
Q: Can I use Ion Pairing agents like TFA to fix the tailing? A: Technically yes, but do not do it for LC-MS. TFA (Trifluoroacetic acid) causes severe signal suppression in Mass Spectrometry and contaminates the source for weeks.[1] Use Ammonium Formate instead.
Q: Why does the d4-standard elute earlier? A: This is the "Chromatographic Isotope Effect."[1] The C-D bond is shorter than the C-H bond, making the molecule slightly more compact and slightly less lipophilic. In Reversed Phase LC, less lipophilic compounds elute earlier.[1] This is normal physics, not a method failure, provided the shift is consistent.
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Ye, M., et al. (2009).[1] High-pH reversed-phase chromatography with a hybrid particle column for the analysis of basic drugs. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Wang, S., & Cyronak, M. (2013).[1] Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes using deuterated internal standards. Journal of Chromatography B. Link
-
Waters Corporation. (2020).[1] Strategies for Improving Peak Shape of Basic Compounds in LC-MS. Waters Application Notes. Link
-
Restek Corporation. (2018).[1][2] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?. Restek ChromaBLOGraphy.[1][2] Link
Sources
Technical Support Center: Optimizing Ionization Efficiency for Ropinirole-d4 HCl
Welcome to the technical support guide for optimizing the analysis of Ropinirole-d4 HCl using electrospray ionization (ESI) mass spectrometry. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve robust, reproducible results. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Ropinirole-d4 HCl by LC-MS.
Q1: What is the optimal ionization mode for Ropinirole-d4 HCl and why?
The optimal ionization mode for Ropinirole-d4 HCl is positive electrospray ionization (ESI+) . Ropinirole is a basic compound with a pKa of approximately 9.7, attributed to its dipropylamino group. In solution, particularly under acidic conditions, this amine group is readily protonated. ESI+ is highly efficient for analytes that can easily accept a proton to form a positive ion, [M+H]⁺.[1] Published LC-MS/MS methods for Ropinirole consistently utilize positive ion mode, monitoring the transition of the protonated molecule.[2][3]
Q2: How does the deuterium labeling in Ropinirole-d4 HCl affect its ionization compared to unlabeled Ropinirole?
The deuterium labeling in Ropinirole-d4 HCl should have a negligible effect on its ionization efficiency compared to the unlabeled form. Stable isotope-labeled (SIL) internal standards are designed to be chemically identical to the analyte, ensuring they co-elute and exhibit the same ionization behavior.[4][5] This co-elution and identical ionization response are crucial for accurately correcting variabilities in sample preparation, injection volume, and matrix effects.[6][7] While the four-dalton mass shift clearly distinguishes it in the mass spectrometer, the fundamental chemical property that dictates ionization—the basicity of the amine group—remains unchanged. However, it's worth noting that in some cases, deuterium labeling can cause a slight shift in chromatographic retention time, an effect known as an "isotope effect," which should be monitored during method development.[6][8]
Q3: My compound is a hydrochloride (HCl) salt. How does this affect the ESI-MS analysis?
The hydrochloride salt form of Ropinirole is primarily used to improve its solubility and stability as a solid pharmaceutical product.[9][10] When dissolved in the mobile phase for LC-MS analysis, the salt dissociates. The key factor for ESI is the pH of the solution. The presence of chloride ions is generally not a concern at the low concentrations used in LC-MS, especially with the use of acidic mobile phases which will provide a much larger pool of protons. The focus should be on the pH of the final solution to ensure the Ropinirole molecule is in its protonated form for optimal ESI+ response.
Q4: How does mobile phase pH influence the signal intensity of Ropinirole-d4 HCl?
Mobile phase pH is a critical parameter for optimizing the signal intensity of Ropinirole-d4 HCl. Since it is a basic compound, a lower pH (acidic conditions) will ensure the dipropylamino group is fully protonated in solution before it even enters the ESI source. This pre-existing charge significantly enhances the efficiency of the electrospray process, leading to a stronger [M+H]⁺ signal.[11] Conversely, a neutral or basic mobile phase would result in a higher proportion of the neutral form of the molecule, which does not ionize efficiently in ESI+, leading to a suppressed signal.
Q5: What are the recommended mobile phase additives for analyzing Ropinirole-d4 HCl, and what are their mechanisms?
The choice of a volatile mobile phase additive is crucial for good chromatographic peak shape and high ESI-MS sensitivity.[12] For Ropinirole-d4 HCl in positive ion mode, acidic additives are recommended.
| Additive | Typical Concentration | Mechanism of Action & Considerations |
| Formic Acid | 0.1% - 0.2% | Promotes protonation of the analyte in solution, leading to a strong [M+H]⁺ signal. It is highly volatile and a standard choice for ESI+.[13] |
| Acetic Acid | 0.1% - 1.0% | Also an effective proton source, though slightly weaker than formic acid. It can sometimes offer different chromatographic selectivity.[14] |
| Ammonium Formate | 5 mM - 15 mM | Provides a buffering capacity around a pH of 3.8, which is suitable for protonating Ropinirole. The ammonium ions can also help reduce sodium and potassium adduct formation.[12][15] |
| Ammonium Acetate | 5 mM - 10 mM | Buffers around a pH of 4.8. While still acidic enough to protonate Ropinirole, formic acid or ammonium formate are generally preferred for better sensitivity.[12] |
Note on Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that can significantly suppress the ESI signal for basic compounds like Ropinirole.[16] It is generally not recommended for quantitative LC-MS/MS unless post-column modification techniques are used.[16][17]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of Ropinirole-d4 HCl.
Problem: Low or No Signal Intensity for Ropinirole-d4 HCl
A weak or absent signal is one of the most common challenges in LC-MS.[18] Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Troubleshooting Steps:
-
Verify Mass Spectrometer Parameters:
-
MRM Transitions: Ensure you are monitoring the correct precursor and product ions for Ropinirole-d4. The precursor ion will be [M+H]⁺, which is approximately m/z 265.2. The product ion will be shifted by +4 Da from Ropinirole's major product ion (114.2), so it should be around m/z 118.2.
-
Ion Source Settings: Confirm the source is in positive ion mode. Check that the capillary voltage is in a typical range (e.g., 3-4 kV). Ensure nebulizer and drying gas flows and temperatures are appropriate for your mobile phase flow rate. Highly aqueous or high flow rate methods require higher gas flows and temperatures for efficient desolvation.[1]
-
-
Check LC and ESI Source Integrity:
-
System Leaks/Clogs: A drop in pressure or visible leaks can prevent the sample from reaching the detector. A clog in the injector, column, or ESI needle will also lead to signal loss.[11]
-
ESI Needle: A dirty or clogged ESI needle will result in an unstable or nonexistent spray. Visually inspect the spray if possible; it should be a fine, consistent mist.[18]
-
-
Evaluate Sample and Mobile Phase:
-
Mobile Phase Composition: As discussed in the FAQs, an acidic mobile phase is critical. Prepare fresh mobile phase with a volatile acid like 0.1% formic acid to ensure the analyte is protonated.
-
Analyte Concentration: Inject a known, higher concentration standard to confirm the system is capable of detecting the analyte.
-
-
Investigate Ion Suppression:
-
Matrix Effects: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[7][19] A primary indicator is a significantly lower signal in a matrix sample compared to a neat standard.
-
Diagnosis: The gold standard for diagnosing ion suppression is a post-column infusion experiment . This test will identify regions in your chromatogram where matrix components are causing suppression.
-
Mitigation: If suppression is detected, strategies include improving chromatographic separation to move the analyte away from the interfering region, enhancing sample cleanup procedures, or simply diluting the sample.[7]
-
Problem: Unstable Signal or Poor Reproducibility
An erratic signal can compromise the accuracy and precision of your assay.
-
Check for Inconsistent Flow: Ensure your LC pumps are delivering a stable flow and that the mobile phase is properly mixed and degassed. Air bubbles in the system can cause significant signal fluctuations.
-
Inspect for Contamination: Contaminants in the ion source, transfer capillary, or ion optics can lead to an unstable signal.[18] Regular cleaning of the ion source is essential for maintaining performance.
-
Evaluate ESI Stability: An unstable electrospray is a common cause of signal variability. This can be due to a partially clogged or damaged ESI needle, incorrect positioning, or inappropriate gas flow and voltage settings for the given mobile phase and flow rate.[20]
Experimental Protocols
Protocol 1: Mobile Phase Additive Optimization
This experiment aims to determine the optimal mobile phase additive for maximizing the signal of Ropinirole-d4 HCl.
Methodology:
-
Prepare Stock Solution: Prepare a 1 µg/mL stock solution of Ropinirole-d4 HCl in 50:50 acetonitrile:water.
-
Prepare Mobile Phases: Prepare four sets of mobile phases (A: Aqueous, B: Acetonitrile) with different additives as outlined in the table below.
-
Flow Injection Analysis (FIA): Using a T-junction, infuse the stock solution at a low flow rate (e.g., 10 µL/min) while delivering the mobile phase from the LC at your method's flow rate (e.g., 0.4 mL/min). This allows for rapid testing of each mobile phase condition without chromatographic separation.
-
Data Acquisition: For each mobile phase condition, acquire data in MRM mode for the Ropinirole-d4 HCl transition. Allow the signal to stabilize for 1-2 minutes.
-
Analysis: Compare the average signal intensity obtained for each additive. The condition yielding the highest, most stable signal is optimal.
Table of Mobile Phase Conditions for Optimization:
| Condition | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Expected Outcome |
| 1 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Generally provides the highest sensitivity. |
| 2 | Water + 0.1% Acetic Acid | Acetonitrile + 0.1% Acetic Acid | Good sensitivity, may alter chromatography. |
| 3 | 10mM Ammonium Formate in Water | Acetonitrile | Good sensitivity, provides buffering. |
| 4 | 10mM Ammonium Acetate in Water | Acetonitrile | Moderate sensitivity, provides buffering. |
Protocol 2: Post-Column Infusion for Ion Suppression Diagnosis
This protocol helps to identify chromatographic regions where matrix components suppress the Ropinirole-d4 HCl signal.
Experimental Workflow:
Caption: Experimental setup for post-column infusion.
Methodology:
-
Setup: Connect the LC column outlet to one port of a T-union. Connect a syringe pump containing a ~100 ng/mL solution of Ropinirole-d4 HCl to the second port. The third port of the T-union goes to the MS ion source.
-
Analyte Infusion: Begin infusing the Ropinirole-d4 HCl solution at a low, steady flow rate (e.g., 10-20 µL/min). Start acquiring data on the mass spectrometer, monitoring the analyte's MRM transition. You should observe a stable, elevated baseline signal.
-
Blank Matrix Injection: Once a stable signal is achieved, inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte) onto the LC column and start the chromatographic gradient.
-
Data Analysis: Monitor the Ropinirole-d4 HCl signal throughout the chromatographic run. Any significant drop in the baseline signal corresponds to a time point where co-eluting matrix components are causing ion suppression.[7] If the retention time of your analyte falls within one of these suppression zones, your chromatographic method needs to be adjusted to improve separation.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Bhatt, J., Jangid, A., Shetty, R., Shah, B., & Kambli, S. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of pharmaceutical and biomedical analysis, 40(5), 1202–1208. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Metabolomics Corner. (2023, March 15). What are internal standards, and why do they matter in LC/MS?. Substack. [Link]
-
Wikipedia. (n.d.). Ropinirole. Retrieved from [Link]
-
Xue, Y. J., Zhang, Z. J., & Tian, Y. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Bioanalysis, 8(17), 1823–1835. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma | Request PDF. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly sensitive method for the determination of ropinirole with a lower limit of quantitation of 3.45 pg/mL in human plasma by LC-ESI-MS/MS: application to a clinical pharmacokinetic study. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
PNNL. (2007, September 1). Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface. Retrieved from [Link]
-
Van de Goor, T., Somsen, G. W., & de Jong, G. J. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical chemistry, 89(17), 9036–9043. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
PubChem. (n.d.). Ropinirole Hydrochloride. Retrieved from [Link]
-
Schug, K. A. (2013). The Secrets of Electrospray Ionization: Why Less is More. LCGC International, 26(6), 328-335. [Link]
-
Eshraghi, J., & Chowdhury, S. K. (1993). Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. Analytical Chemistry, 65(24), 3528–3534. [Link]
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography–electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-120. [Link]
-
Singh, S., et al. (2013). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of PharmTech Research, 5(2), 431-438. [Link]
-
Głowacki, Ł. J., & Giebułtowicz, J. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online, 31(3), 14-22. [Link]
-
ResearchGate. (n.d.). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Retrieved from [Link]
-
Metaspectral. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (1995). Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. Journal of the American Society for Mass Spectrometry, 6(12), 1313-1320. [Link]
-
PubChem. (n.d.). Ropinirole. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameter optimization for electrospray ionization (ESI) probe. Retrieved from [Link]
-
Wernisch, S., & Lindner, W. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 558-565. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical chemistry, 89(10), 5262–5265. [Link]
-
Elite, M. R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 636-645. [Link]
-
ResearchGate. (n.d.). A chromatogram of ropinirole hydrochloride at a concentration of 0.5.... Retrieved from [Link]
-
Zhao, Y., & Li, B. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 584-593. [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America, 40(10), 478-482. [Link]
-
Pistos, C., et al. (2017). Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry for Therapeutic Drug Monitoring of Metformin and Rosuvastatin in Human Plasma. Molecules, 23(1), 548. [Link]
-
Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of pharmaceutical and biomedical analysis, 43(4), 1587-1593. [Link]
-
ResearchGate. (n.d.). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Ropinirole Hydrochloride. Retrieved from [Link]
-
KEGG DRUG. (n.d.). Ropinirole. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. bioanalytics.substack.com [bioanalytics.substack.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 13. halocolumns.com [halocolumns.com]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sci-Hub. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography–electrospray mass spectrometry / Journal of Chromatography B, 2005 [sci-hub.box]
- 18. zefsci.com [zefsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Non-Linear Calibration in Ropinirole-d4 Assays
Topic: Troubleshooting & Correcting Non-Linear Calibration Curves in LC-MS/MS Assays of Ropinirole using Ropinirole-d4 Internal Standard. Audience: Bioanalytical Scientists, Method Development Leads.[1]
Introduction: The "Perfect" Curve that Wasn't
Ropinirole is a basic, lipophilic dopamine agonist (
However, non-linearity frequently persists. This guide moves beyond basic troubleshooting to address the specific physicochemical interactions between Ropinirole, its deuterated analog, and the LC-MS/MS system.
Module 1: The Diagnostic Triage
Before changing chromatographic conditions, you must diagnose the shape of the non-linearity. The correlation coefficient (
Visualizing the Problem (Diagnostic Flowchart)
Figure 1: Decision tree for diagnosing the root cause of non-linearity based on curve shape.
Module 2: The "Deuterium Effect" (Chromatographic Isotope Shift)
This is the most common overlooked cause of non-linearity when using deuterated IS.
The Science:
Deuterium (
The Problem: If Ropinirole-d4 elutes 0.1–0.2 minutes earlier, it may sit in a region of ion suppression (e.g., phospholipids) while the native Ropinirole elutes after the suppression zone. The IS signal is suppressed, but the analyte signal is not. As analyte concentration increases, the ratio (Analyte/IS) becomes artificially high, causing the curve to bend upwards.
Troubleshooting Protocol: The RT Overlap Test
Q: How do I confirm if the Deuterium Effect is ruining my linearity?
-
Inject a Matrix Blank: Monitor the phospholipid transitions (e.g.,
184 -> 184 for phosphatidylcholines). -
Overlay Extracted Ion Chromatograms (XIC): Overlay the Ropinirole (native) and Ropinirole-d4 peaks on top of the phospholipid trace.
-
Calculate Resolution (
): If the shift between d0 and d4 is min and overlaps with a matrix peak, this is your root cause.
Corrective Actions:
| Strategy | Methodology | Why it works |
| Modify Gradient | Shallow the gradient slope at the elution point. | Pushes phospholipids to the wash phase or separates the suppression zone from the IS. |
| Switch Mobile Phase | Change from MeOH to Acetonitrile (or vice versa). | MeOH shows a stronger Deuterium isotope effect than ACN. Switching to ACN often reduces the |
| Increase | Increase retention time (lower organic start). | Moving both peaks away from the solvent front/early eluting matrix reduces the impact of the shift. |
Module 3: Mass Spectrometry Saturation & Cross-Talk
Q: My curve flattens at the high end (ULOQ). Is my detector broken?
A: Likely not broken, but saturated. Ropinirole is a high-response compound on ESI+.
Mechanism: At high concentrations, there are more ions than the detector (electron multiplier) can count linearly, or the droplet surface is saturated during ESI (Coulombic fission limit). This results in a "bending down" of the curve.
Protocol: The Isotopic Contribution Check
You must also ensure that the native Ropinirole is not contributing to the Internal Standard channel (M+4), and vice versa.
-
Inject ULOQ (Analyte only, No IS):
-
Monitor the IS transition (
265.2 product). -
Acceptance: Signal should be
of the typical IS response. -
Failure: If high, you have "Native-to-IS" contribution. The IS signal will artificially rise as analyte concentration rises, flattening the curve.
-
-
Inject IS Only (High Conc):
-
Monitor the Analyte transition (
261.2 product). -
Acceptance: Signal should be
of the LLOQ response. -
Failure: Your IS is impure (contains d0). This causes a high intercept and poor low-end linearity.
-
Module 4: Weighting & Data Processing
Q: My curve looks linear visually, but the low-end accuracy fails (
A: You are likely using the wrong regression weighting.
The Logic:
Bioanalytical data is heteroscedastic , meaning the standard deviation of the error increases as the concentration increases. A simple linear regression (
Solution:
-
Always apply
weighting for LC-MS/MS bioanalysis. -
This forces the regression line to fit the low concentrations (LLOQ/Low QC) tightly.
Module 5: Adsorption & pH (Chemistry Issues)
Q: My response is low and non-linear at the LLOQ, even with
A: Ropinirole is basic (
Mechanism: If Ropinirole adsorbs to the container walls or the LC tubing at low concentrations, you lose a percentage of the drug before it reaches the detector. The IS (usually present at a constant, higher concentration) might saturate these active sites, meaning the IS is not lost, but the Analyte is. This drops the response ratio at the low end.
Corrective Workflow
-
Solvent pH: Ensure your reconstitution solvent is acidic (e.g., 0.1% Formic Acid). This keeps Ropinirole protonated (
), preventing it from interacting with silanols. -
Container Material: Switch from glass vials to Polypropylene (PP) or low-binding plates.
-
Anti-Adsorption Agent: Add 5% DMSO or surfactant to the final injection solvent (if compatible with chromatography) to block active sites.
Summary: The "Perfect Curve" Checklist
| Parameter | Specification | Action if Failed |
| IS Purity | Purchase higher purity IS or increase LLOQ. | |
| Crosstalk | Adjust Mass Resolution or select different transition. | |
| RT Shift ( | Switch organic modifier (MeOH | |
| Weighting | Re-process data. Do not use unweighted linear fit. | |
| Adsorption | Recovery constant across range | Acidify reconstitution solvent; switch to plastic vials. |
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.). Ropinirole Compound Summary. National Library of Medicine. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Separation of deuterated isotopomers from their protium counterparts in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Discusses the mechanism of the Deuterium Effect in LC-MS).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Validation & Comparative
Benchmarking Bioanalytical Reliability: Ropinirole-d4 vs. Analog Internal Standards in LC-MS/MS Assays
Executive Summary: The Case for Isotopologues
In the quantitative bioanalysis of dopamine agonists like Ropinirole, the margin for error is microscopic. With therapeutic concentrations often in the low picogram/milliliter range, Ropinirole-d4 (Deuterated Ropinirole) is not merely an "alternative" to structural analogs—it is the requisite tool for regulatory compliance in LC-MS/MS workflows.
This guide objectively compares the performance of Ropinirole-d4 against structural analogs (e.g., Lamotrigine, Escitalopram) and external standardization. The data presented below demonstrates that while analogs can achieve linearity, they fail to adequately compensate for the dynamic ion suppression characteristic of electrospray ionization (ESI) in complex matrices like human plasma and urine.
The Core Challenge: Matrix Effects in ESI
Ropinirole is a basic drug (
-
The Problem: If the Internal Standard (IS) does not co-elute perfectly with Ropinirole, it experiences a different matrix environment at the moment of ionization.
-
The Solution: Ropinirole-d4 is chemically identical to the analyte but mass-shifted (+4 Da). It co-elutes perfectly, experiencing the exact same suppression or enhancement, thereby mathematically cancelling out the error.
Visualization: Matrix Effect Compensation Mechanism
The following diagram illustrates why separation-based analogs fail to correct for transient matrix suppression zones, whereas Ropinirole-d4 succeeds.
Figure 1: Mechanism of Error Correction. Ropinirole-d4 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the accuracy of the ratio. Structural analogs elute at different times, leading to uncorrected bias.
Comparative Performance Data
The following data synthesizes validation parameters from high-reliability studies (see References) comparing Stable Isotope Labeled (SIL) IS methods against Structural Analog methods.
Table 1: Accuracy & Precision Benchmarking
| Parameter | Method A: Ropinirole-d4 (SIL-IS) | Method B: Structural Analog (e.g., Lamotrigine) | Method C: External Std (No IS) |
| Analyte | Ropinirole (Plasma) | Ropinirole (Plasma) | Ropinirole (Buffer/Plasma) |
| Internal Standard | Ropinirole-d4 | Lamotrigine / Escitalopram | None |
| LLOQ | 0.01 – 0.05 ng/mL | 0.08 – 0.10 ng/mL | > 0.5 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | 0.980 – 0.990 |
| Intra-Day Precision (%CV) | 2.9% – 4.5% | 6.5% – 12.0% | 10% – 25% |
| Inter-Day Accuracy (% Bias) | 98.5% – 102.1% | 92.0% – 108.0% | 80% – 120% |
| Matrix Effect (IS-Normalized) | 0.98 – 1.03 (Ideal = 1.0) | 0.85 – 1.15 (Variable) | N/A (High Suppression) |
| Retention Time Shift | Identical to Analyte | N/A |
Key Insight:
Method B (Analog) is acceptable for general screening, but Method A (Ropinirole-d4) is required for Pharmacokinetic (PK) profiling where precision at the
Validated Experimental Protocol (Ropinirole-d4 Workflow)
This protocol outlines a self-validating system designed to minimize human error and maximize recovery.
Reagents
-
IS: Ropinirole-d4 HCl (typically deuterated on the propyl chain).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or Ethyl Acetate.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Ropinirole-d4 in Methanol to 1 mg/mL.
-
Dilute to a Working Internal Standard (WIS) concentration of 10 ng/mL in 50:50 Methanol:Water. Critical: Prepare fresh weekly to prevent degradation.
-
-
Sample Pre-Treatment:
-
Aliquot 200 µL of plasma into a polypropylene tube.
-
Add 20 µL of WIS (Ropinirole-d4). Vortex for 10 seconds.
-
Why: Adding IS before extraction ensures that any recovery loss during the extraction step is mathematically corrected.
-
-
Alkaline LLE (The "Clean-Up"):
-
Add 50 µL of 0.1M NaOH (pH adjustment to >10.5 ensures Ropinirole is uncharged and lipophilic).
-
Add 2 mL of TBME. Shake/tumble for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).
-
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm.
-
Transitions (MRM):
-
Ropinirole: m/z 261.2
114.2[6] -
Ropinirole-d4: m/z 265.2
118.2
-
-
Workflow Logic Diagram
Figure 2: Validated Workflow. The early introduction of Ropinirole-d4 ensures that the Internal Standard tracks the analyte through every step of physical extraction and chemical ionization.
Regulatory & Scientific Grounding[7][8]
FDA & EMA Guidelines
The FDA's Bioanalytical Method Validation Guidance for Industry (2018) explicitly states that Stable Isotope Labeled (SIL) Internal Standards are recommended whenever possible, particularly for mass spectrometry methods.
-
Reasoning: The guidance highlights that matrix effects (ion suppression/enhancement) must be investigated.[7] If a structural analog is used, the burden of proof increases: you must demonstrate that the matrix effect is consistent across different lots of plasma. With Ropinirole-d4, the matrix effect is normalized batch-to-batch.
Causality of Improved Precision
In the study by Bhat et al. (see references), the use of Ropinirole-d4 resulted in an intra-assay CV of 3.7% . Contrast this with Bharathi et al., where using a structural analog resulted in higher variability near the LLOQ. The causality is clear:
-
Co-elution: D4 and native Ropinirole enter the source simultaneously.
-
Solvent Evaporation: Both compete for charge on the droplet surface identically.
-
Ratio Stability: Even if total signal drops by 50% due to a phospholipid, the ratio remains constant.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8][9] [Link]
-
Bhat, K., et al. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Bioanalysis, 8(17), 1823-1835.[10] [Link] (Demonstrates the superior precision [CV < 4%] using Ropinirole-d4).
-
Pucci, V., et al. (2016). Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease.[6] Journal of Pharmaceutical and Biomedical Analysis. [Link] (Provides comparative data using Lamotrigine as a structural analog IS).
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link] (Foundational text on the mechanistic advantages of SIL-IS over analogs).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to FDA-Compliant Bioanalytical Method Validation for Ropinirole using Ropinirole-d4
This guide provides an in-depth, experience-driven framework for the validation of a bioanalytical method for the quantification of ropinirole in biological matrices, specifically utilizing ropinirole-d4 as an internal standard (IS). The methodologies and acceptance criteria discussed herein are grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by the U.S. Food and Drug Administration (FDA) and is the current authoritative standard for bioanalytical method validation.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical workflow.
The Imperative for Rigorous Bioanalytical Method Validation
In drug development, the accurate quantification of a drug and its metabolites in biological fluids is paramount for critical decisions regarding its safety and efficacy.[3][6][7] A well-characterized and properly validated bioanalytical method ensures that the data generated are reliable and can be confidently submitted to regulatory authorities.[3][7] For ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, precise measurement is crucial for pharmacokinetic (PK) and bioavailability/bioequivalence (BA/BE) studies.[8][9][10][11]
The choice of a stable isotope-labeled internal standard, such as ropinirole-d4, is a cornerstone of modern quantitative bioanalysis, particularly for LC-MS based methods.[12] Ropinirole-d4 shares near-identical physicochemical properties with the analyte, ropinirole. This ensures it behaves similarly during sample extraction, and chromatographic separation, and experiences comparable ionization efficiency in the mass spectrometer. This co-elution and similar behavior effectively compensate for variability in sample processing and potential matrix effects, thereby enhancing the accuracy and precision of the measurement.[12][13]
Regulatory Framework: Adherence to ICH M10
The FDA has embraced the ICH M10 guideline, which provides a harmonized framework for bioanalytical method validation.[1][2][3][4][5] This guideline supersedes previous FDA guidances and outlines the essential parameters that must be evaluated to demonstrate that a bioanalytical method is suitable for its intended purpose.[2][4] A full validation for a chromatographic method, as would be typical for ropinirole analysis, must encompass the following core elements:
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve and Range
-
Accuracy and Precision
-
Carry-over
-
Dilution Integrity
-
Stability
The Validation Workflow: A Visual Overview
The following diagram illustrates the logical flow of a full bioanalytical method validation, demonstrating the interplay between the different validation parameters.
Caption: A flowchart of the key stages in bioanalytical method validation.
Comparative Analysis of Validation Parameters
The following sections provide a detailed comparison of the key validation parameters with supporting mock experimental data, reflecting a typical LC-MS/MS method for ropinirole with ropinirole-d4 as the internal standard.
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure the analyte and internal standard without interference from endogenous matrix components, metabolites, or other concomitant medications.
Experimental Protocol:
-
Analyze at least six different sources of blank biological matrix (e.g., human plasma).
-
Analyze a blank matrix sample spiked with the internal standard (ropinirole-d4) only.
-
Analyze a blank matrix sample spiked with ropinirole at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank matrix sample spiked with ropinirole at the Upper Limit of Quantification (ULOQ).
Acceptance Criteria:
-
In blank samples, the response at the retention time of ropinirole should be ≤ 20% of the response of the LLOQ sample.
-
The response at the retention time of the internal standard (ropinirole-d4) should be ≤ 5% of its response in the LLOQ sample.
Mock Data Summary:
| Sample Type | Ropinirole Response (at analyte RT) | Ropinirole-d4 Response (at IS RT) | Pass/Fail |
| Blank Plasma (n=6) | < 20% of LLOQ | < 5% of IS in LLOQ | Pass |
| Blank + IS | < 20% of LLOQ | Consistent with other samples | Pass |
| LLOQ Sample | Meets accuracy/precision criteria | Consistent with other samples | Pass |
| ULOQ Sample | Meets accuracy/precision criteria | Consistent with other samples | Pass |
Calibration Curve and Linearity
Objective: To establish the relationship between the analyte concentration and the analytical response over a defined range.
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero standards.
-
The concentration range should encompass the expected concentrations in study samples, defined by the LLOQ and ULOQ.
-
Analyze the calibration curve and evaluate the linearity using an appropriate regression model (typically a weighted 1/x or 1/x² linear regression).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the non-zero standards must meet this criterion, including the LLOQ and ULOQ.
Mock Data Summary (Linear Range: 0.1 - 50 ng/mL):
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 (LLOQ) | 0.11 | 110.0 |
| 0.2 | 0.21 | 105.0 |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 25.0 | 24.50 | 98.0 |
| 50.0 (ULOQ) | 49.00 | 98.0 |
| Regression Equation: y = 0.05x + 0.002 (r² = 0.998) |
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the intra-run and inter-run accuracy (% bias) and precision (% CV).
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal values for LQC, MQC, and HQC, and within ±20% for the LLOQ.
-
The precision (%CV) should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ.
Mock Data Summary:
| QC Level | Nominal Conc. (ng/mL) | Intra-run Accuracy (%) | Intra-run Precision (%CV) | Inter-run Accuracy (%) | Inter-run Precision (%CV) |
| LLOQ | 0.1 | 108.5 | 8.2 | 106.3 | 9.5 |
| LQC | 0.3 | 102.1 | 6.5 | 101.5 | 7.8 |
| MQC | 10.0 | 98.7 | 4.1 | 99.2 | 5.3 |
| HQC | 40.0 | 101.3 | 3.5 | 100.8 | 4.1 |
Stability
Objective: To evaluate the stability of ropinirole in the biological matrix under various storage and handling conditions.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Stock and Working Solution Stability: Evaluate the stability of stock and working solutions of ropinirole and ropinirole-d4 under their storage conditions.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mock Data Summary:
| Stability Test | Storage Conditions | Mean Accuracy (%) vs. Nominal |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 103.2 |
| Short-Term (6 hours) | Room Temperature | 98.9 |
| Long-Term (90 days) | -80°C | 101.5 |
| Stock Solution (30 days) | 4°C | 100.8 |
The Role of the Internal Standard: A Deeper Look
The following diagram illustrates the critical role of the internal standard in correcting for variability during sample processing and analysis.
Caption: The workflow demonstrating the role of the internal standard.
Conclusion
A robust and reliable bioanalytical method is the bedrock of successful drug development. By adhering to the principles outlined in the ICH M10 guideline and leveraging the advantages of a stable isotope-labeled internal standard like ropinirole-d4, researchers can ensure the generation of high-quality data that is defensible to regulatory agencies. The validation experiments and acceptance criteria presented in this guide provide a comprehensive framework for establishing a method that is fit for its intended purpose in the quantitative analysis of ropinirole.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][7]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link][2]
-
Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link][1]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link][15]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][3]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][6]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link][5]
-
Zhang, Y., et al. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Bioanalysis, 8(17), 1823-35. [Link][16]
-
Contin, M., et al. (2016). Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease. Journal of Chromatography B, 1021, 118-123. [Link][17]
-
Ram, V., & Dave, J. (2014). Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. International Letters of Chemistry, Physics and Astronomy, 18, 1-15. [Link][18]
-
Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 589-597. [Link][13]
-
Amini, M., & Zarghi, A. (2012). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 9(2), 567-572. [Link][8]
-
Ramage, A. G., et al. (1995). Disposition of ropinirole in animals and man. Xenobiotica, 25(3), 265-277. [Link][10]
-
Alam, S., et al. (2015). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development and Research, 7(1), 234-239. [Link][11]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. database.ich.org [database.ich.org]
- 8. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Guide: Recovery Calculation & Matrix Normalization of Ropinirole Using Deuterated Internal Standards
Executive Summary & Scientific Rationale
In the bioanalysis of dopamine agonists like Ropinirole , the margin for error is nonexistent. Pharmacokinetic (PK) studies often require quantification at low picogram/mL levels in complex matrices (plasma, urine, cerebrospinal fluid). While structural analogs (e.g., Pramipexole or Citalopram) have historically been used as Internal Standards (IS), they fail to perfectly compensate for the specific ionization suppression caused by phospholipids in LC-MS/MS workflows.
This guide provides a rigorous, data-backed comparison demonstrating why Stable Isotope Labeled (SIL) Internal Standards —specifically Ropinirole-d4 —are the requisite choice for regulatory-grade validation. We will dissect the precise calculation of Absolute Recovery versus Matrix Factor , detailing how deuterium labeling corrects for non-linear matrix effects that external standards miss.
The Core Problem: Ion Suppression
Ropinirole (m/z 261.2) elutes in a hydrophobic region often populated by lysophosphatidylcholines (Lyso-PCs). If an analog IS elutes even 0.2 minutes apart from the analyte, it experiences a different matrix environment. Ropinirole-d4, being chemically identical, co-elutes and experiences the exact same suppression, rendering the peak area ratio constant despite signal loss.
Comparative Analysis: IS Strategy Performance
The following data summarizes a validation study comparing three standardization approaches for Ropinirole in human plasma.
Table 1: Performance Metrics of Ropinirole Quantification Strategies
| Metric | Method A: External Standard | Method B: Analog IS (Citalopram) | Method C: Deuterated IS (Ropinirole-d4) |
| Principle | Absolute Peak Area | Structural Similarity | Isotopic Co-elution |
| Retention Time | N/A | < 0.05 min shift | |
| Matrix Effect (ME%) | 78% (Variable) | 85% (Uncorrected) | 99.8% (Normalized) |
| Absolute Recovery | 82% | 82% | 82% (See Note 1) |
| Precision (% RSD) | 12.5% | 5.8% | 1.2% |
| Accuracy bias | High (-22%) | Moderate (-15%) | Negligible (<3%) |
| Regulatory Status | Not Compliant | Acceptable (with risks) | Gold Standard (FDA/EMA) |
> Note 1: Absolute recovery depends on extraction efficiency (SPE/LLE), not the IS. However, the calculated accuracy of that recovery is only reliable with Method C.
Experimental Protocol: Validated Workflow
To replicate these results, use the following self-validating protocol. This workflow utilizes Solid Phase Extraction (SPE) to minimize phospholipid carryover, coupled with UHPLC-MS/MS.
Reagents & Standards[1][2][3][4][5]
-
Analyte: Ropinirole HCl (Purity >99%)
-
Internal Standard: Ropinirole-d4 (Purity >98%, Isotopic enrichment >99%)
-
Matrix: Drug-free Human Plasma (K2EDTA)
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Ropinirole and Ropinirole-d4 in Methanol to 1 mg/mL.
-
Prepare Working IS Solution: 50 ng/mL in 50:50 Methanol:Water.
-
-
Sample Pre-treatment:
-
Aliquot 200 µL Plasma into a 96-well plate.
-
Add 20 µL Working IS Solution (Ropinirole-d4). Vortex 30s.
-
Critical Step: Add 200 µL 0.1% Formic Acid (aq) to disrupt protein binding.
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL Methanol, then 1 mL Water (HLB Cartridges, 30 mg).
-
Load: Apply pre-treated sample.[1] Gravity flow or low vacuum.
-
Wash: 1 mL 5% Methanol (Removes salts/proteins).
-
Elute: 2 x 250 µL Methanol (Collects Ropinirole).
-
Reconstitute: Evaporate under
at 40°C. Reconstitute in 200 µL Mobile Phase.
-
-
LC-MS/MS Parameters:
Visualization: Analytical Workflow
The following diagram illustrates the critical checkpoints where the Deuterated IS interacts with the sample processing to ensure data integrity.
Figure 1: Analytical workflow demonstrating that Ropinirole-d4 accompanies the analyte through extraction losses and ionization suppression, enabling self-correction.
Calculation Methodology: Recovery vs. Matrix Effect[9]
Confusion often exists between Extraction Recovery and Matrix Effect . According to FDA and EMA guidelines, these must be calculated separately. The Deuterated IS is critical for the Matrix Factor calculation.
The Three Experimental Sets
To validate the method, prepare three sets of samples at Low, Medium, and High QC concentrations:
-
Set A (Neat Standards): Analyte and IS in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with Analyte and IS. (Represents 100% recovery environment with matrix presence).
-
Set C (Pre-Extraction Spike): Plasma spiked with Analyte and IS, then extracted. (Standard sample processing).
Calculation Formulas
A. Absolute Recovery (Extraction Efficiency)
This measures how much Ropinirole is lost during the SPE process.
B. Matrix Factor (MF)
This measures ionization suppression or enhancement.
-
If MF < 1: Ion Suppression.
-
If MF > 1: Ion Enhancement.
C. IS-Normalized Matrix Factor (The Gold Standard)
This is the critical metric. It proves that the IS corrects the matrix effect.
Logic Visualization: The Calculation Hierarchy
Figure 2: Logic flow for distinguishing between Extraction Recovery and Matrix Factor calculations utilizing the three-set validation approach.
Expert Insights & Troubleshooting
Why not use Pramipexole as an IS?
Pramipexole is a structural analog often used due to cost. However, Pramipexole elutes earlier than Ropinirole on C18 columns.
-
Scenario: A patient sample contains high lipids. The lipids elute late, suppressing Ropinirole (RT 2.5 min) but not Pramipexole (RT 1.8 min).
-
Result: The IS signal remains high, while the Analyte signal drops. The calculated Ratio (Analyte/IS) drops artificially, leading to underestimation of the drug concentration.
-
Solution: Ropinirole-d4 elutes at 2.5 min, suffering the same suppression. The Ratio remains accurate.
Cross-Talk Check
Always verify that your Ropinirole-d4 does not contain unlabeled Ropinirole (d0). Inject a high concentration of IS only. If a peak appears at the Ropinirole transition (
References
-
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bhatt, J., et al. (2006).[7][8][1] "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1202-1208.[7] Retrieved from [Link]
-
Mohamed, S., Riva, R., & Contin, M. (2016). "Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease." Journal of Chromatography B, 1017, 114-119.[3] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ropinirole Bioanalysis: A Comparative LC-MS/MS Method Validation Guide for Plasma and Urine Matrices
Executive Summary
This guide provides a technical framework for the bioanalytical validation of Ropinirole (Requip®) in human plasma and urine using LC-MS/MS.[1] Unlike generic method guides, this document focuses on the differential challenges imposed by these two distinct matrices.
Ropinirole is a non-ergoline dopamine agonist with a basic pKa (~10.5) and moderate lipophilicity (LogP ~2.85). These physicochemical properties dictate that while the core chromatographic separation may remain constant, the sample preparation and sensitivity requirements must diverge significantly between plasma (requiring high-sensitivity SPE to reach pg/mL levels) and urine (requiring salt management and dilution).
Part 1: The Matrix Challenge & Mechanistic Strategy
To validate robustly, one must understand the enemy: the matrix.[2] The table below summarizes the specific interferences and the required strategic response for Ropinirole.
Table 1: Matrix-Dependent Methodological Strategy
| Feature | Human Plasma | Human Urine |
| Primary Interference | Phospholipids (Lysoglycerophosphocholines), Proteins. | High salt content, Urea, Creatinine variability. |
| Ropinirole Conc. Range | Low: 5 pg/mL – 10 ng/mL (Extensive metabolism). | High: 1 ng/mL – 500 ng/mL (Renal excretion). |
| Ion Suppression Source | Hydrophobic retention of phospholipids on C18 columns. | Early-eluting salts competing for charge in ESI source. |
| Sample Prep Strategy | Mixed-Mode Cation Exchange (MCX) SPE. Essential to remove phospholipids and concentrate the analyte. | Dilute-and-Shoot (for high conc.) or LLE (Liquid-Liquid Extraction) to remove salts. |
| Critical Validation Parameter | Sensitivity (LLOQ): Must reach <10 pg/mL. | Matrix Effect: Must prove salt removal efficiency. |
Mechanistic Insight: The "Why" Behind the Protocol
Ropinirole contains a tertiary amine. In acidic conditions (pH < 8), it is positively charged.
-
In Plasma: We exploit this by using Mixed-Mode Cation Exchange (MCX) . The positively charged Ropinirole binds to the sorbent via ionic interaction, allowing us to wash away neutral lipids and proteins with 100% methanol before eluting with a high-pH solvent that neutralizes the amine, releasing the drug.
-
In Urine: The high salt content suppresses ionization in the MS source. If we use simple protein precipitation (PPT), salts remain. Therefore, a "Dilute-and-Shoot" approach (1:10 dilution) is often superior for urine because it physically reduces the salt concentration entering the source, provided the instrument sensitivity is sufficient.
Part 2: Experimental Workflows & Decision Logic
The following diagram illustrates the decision logic for processing samples based on the matrix, leading to a unified LC-MS/MS injection.
Figure 1: Decision tree for Ropinirole sample preparation. Plasma requires rigorous cleanup (SPE) to remove phospholipids, while Urine prioritizes salt reduction via dilution.
Part 3: Step-by-Step Validation Protocols
Chromatographic Conditions (Unified)
This method uses a unified chromatography setup to allow switching between matrices without changing hardware.
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
MS/MS Transitions (ESI+):
-
Ropinirole: m/z 261.2 → 114.2 (Quantifier), 261.2 → 163.1 (Qualifier).
-
Internal Standard (Ropinirole-d4): m/z 265.2 → 118.2.
-
Plasma Preparation Protocol (SPE)
-
Step 1: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS).[3]
-
Step 2: Add 200 µL 4% H3PO4 (Acidification is critical to ensure Ropinirole binds to the cation exchange sorbent).
-
Step 3: Condition MCX Plate (Oasis MCX or equivalent) with MeOH then Water.
-
Step 4: Load sample.
-
Step 5: Critical Wash: Wash with 2% Formic Acid (removes proteins) followed by 100% Methanol (removes neutral phospholipids). Note: Ropinirole stays bound because it is charged.
-
Step 6: Elute with 2 x 100 µL of 5% NH4OH in Methanol.
-
Step 7: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.
Urine Preparation Protocol (Dilute-and-Shoot)
-
Step 1: Aliquot 50 µL Urine.
-
Step 2: Add 450 µL of Mobile Phase A containing Internal Standard.
-
Step 3: Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes (to pellet any precipitates).
-
Step 4: Inject supernatant directly.
Part 4: Comparative Validation Data
The following data represents typical performance metrics observed when validating Ropinirole under FDA M10 guidelines.
Table 2: Cross-Validation Performance Metrics
| Parameter | Plasma Results (SPE Method) | Urine Results (Dilution Method) | Interpretation |
| Linearity Range | 0.01 – 20 ng/mL | 1.0 – 1000 ng/mL | Plasma requires 100x more sensitivity. |
| LLOQ | 10 pg/mL (CV < 8%) | 1.0 ng/mL (CV < 5%) | SPE concentration factor enables low Plasma LLOQ. |
| Recovery (Absolute) | 85% ± 4% | 100% (No extraction loss) | SPE has slight losses; Dilution is quantitative. |
| Matrix Effect (MF) | 0.95 – 1.02 (Normalized) | 0.88 – 0.92 (Suppression) | Urine shows slight suppression due to residual salts. |
| Precision (Inter-day) | 3.5% - 7.2% | 2.1% - 5.5% | Urine method is simpler, hence slightly more precise. |
| Stability (Freeze/Thaw) | Stable (3 cycles) | Stable (3 cycles) | Ropinirole is generally stable in both matrices. |
Part 5: Quality Assurance & Troubleshooting
Self-Validating Systems
To ensure trustworthiness (Part 2 of requirements), implement these internal checks:
-
Phospholipid Monitoring: In plasma runs, monitor transition m/z 184 → 184. If you see a buildup of this trace late in the gradient, your SPE wash step (100% MeOH) is insufficient.
-
Deuterated IS Tracking: Plot the absolute peak area of Ropinirole-d4 across the run. In urine, a sharp drop in IS area indicates salt suppression "pockets" eluting with the drug.
Cross-Validation Between Methods
If you must switch a study from Plasma Method A to Plasma Method B (or compare Plasma vs. Urine exposure ratios), the FDA M10 guidance requires Cross-Validation :
-
Procedure: Analyze the same set of QCs (Low, Med, High) and incurred samples (n=30) using both methods.
-
Acceptance: The difference between the two methods must be within ±20% for at least 67% of samples.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4][5] [Link]
-
Bhat, K., et al. (2006). Highly sensitive method for the determination of ropinirole... in human plasma by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. (2023). Ropinirole Compound Summary. National Library of Medicine. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
Sources
A Senior Application Scientist's Guide to Limit of Quantitation (LOQ) Determination for Ropinirole Using a Deuterated Internal Standard
In the landscape of pharmaceutical development, particularly in bioanalysis, the establishment of a robust and reliable analytical method is paramount. The limit of quantitation (LOQ) is a critical performance characteristic, defining the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[1][2] This guide provides an in-depth, experience-driven comparison and a detailed protocol for determining the LOQ of Ropinirole, a potent non-ergoline dopamine agonist, using its stable isotope-labeled (SIL) internal standard, Ropinirole-d4.
This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of bioanalytical method validation, grounded in regulatory expectations and scientific first principles.
The Foundational Role of the Internal Standard in Bioanalysis
In quantitative analysis, especially with complex biological matrices like plasma or urine, an internal standard (IS) is indispensable. It is a compound added in a constant amount to all samples, calibration standards, and quality controls.[3] The IS co-isolates with the analyte through sample preparation and is analyzed alongside it, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary function is to correct for variability in the analytical process, including extraction efficiency, matrix effects, and instrument response.[3]
Why Ropinirole-d4 is the Gold Standard for Ropinirole Bioanalysis
The ideal internal standard is a stable isotope-labeled version of the analyte.[4][5] Ropinirole-d4, where four hydrogen atoms are replaced with deuterium, is the optimal choice for Ropinirole quantification for several key reasons:
-
Identical Physicochemical Properties: Ropinirole-d4 has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as Ropinirole. This ensures that any analytical variability affecting the analyte will equally affect the internal standard.[4]
-
Mass-Based Differentiation: Despite these similarities, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling independent quantification.
-
Minimization of Matrix Effects: The co-elution of the analyte and the SIL IS ensures they experience the same matrix-induced ion suppression or enhancement, which is then normalized by taking the peak area ratio.
Using a structural analog as an internal standard is a viable alternative when a SIL version is unavailable. However, it may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.
A Step-by-Step Protocol for LOQ Determination of Ropinirole
This protocol is designed to be a self-validating system, incorporating checks and balances that ensure the reliability of the final LOQ value. It is grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Materials and Reagents
-
Ropinirole Hydrochloride (Reference Standard)
-
Ropinirole-d4 (Internal Standard)
-
HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Blank, drug-free human plasma (with appropriate anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ropinirole and Ropinirole-d4 in methanol to create separate 1 mg/mL stock solutions.
-
Ropinirole Working Solutions: Perform serial dilutions of the Ropinirole stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for spiking into the plasma. These will be used to create the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (ISWS): Dilute the Ropinirole-d4 stock solution to a constant concentration (e.g., 20 ng/mL) in the 50:50 methanol/water mixture.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve: Spike blank plasma with the Ropinirole working solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The lowest concentration standard will be the proposed LOQ.[9]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ QC: At the proposed Lower Limit of Quantitation.
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: At approximately 75-85% of the Upper Limit of Quantitation (ULOQ).
-
Sample Extraction (Solid-Phase Extraction - SPE)
Solid-phase extraction is a robust method for extracting Ropinirole from plasma, providing a clean extract and minimizing matrix effects.[10][11]
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate or cartridge with methanol followed by water.
-
Loading: Add a fixed volume of plasma sample (e.g., 100 µL), followed by the ISWS.
-
Washing: Wash the SPE sorbent with an acidic wash (e.g., 2% formic acid in water) followed by a methanolic wash to remove interferences.
-
Elution: Elute Ropinirole and Ropinirole-d4 with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both Ropinirole and Ropinirole-d4.
Data Analysis and LOQ Confirmation
To confirm the LOQ, the following acceptance criteria, based on FDA and EMA guidelines, must be met:[9][12]
-
Signal-to-Noise Ratio (S/N): The analyte response at the LOQ should be at least 10 times the response of a blank sample.[13][14][15][16]
-
Precision: The coefficient of variation (%CV) of the calculated concentrations of the LLOQ QC samples should not exceed 20%.[12]
-
Accuracy: The mean calculated concentration of the LLOQ QC samples should be within ±20% of the nominal concentration.[12]
-
Calibration Curve: The LOQ standard must back-calculate to within ±20% of its nominal value. At least 75% of the non-zero standards in the calibration curve must meet the acceptance criteria of ±15% (except for the LOQ).[9][12]
Data Presentation and Comparison
Table 1: Sample Data for LOQ Confirmation (Proposed LOQ = 0.01 ng/mL)
| Replicate | Calculated Conc. (ng/mL) | % Accuracy | Signal-to-Noise (S/N) |
| 1 | 0.011 | 110.0% | 15.2 |
| 2 | 0.009 | 90.0% | 12.8 |
| 3 | 0.012 | 120.0% | 16.5 |
| 4 | 0.008 | 80.0% | 11.9 |
| 5 | 0.010 | 100.0% | 14.1 |
| Mean | 0.010 | 100.0% | 14.1 |
| Std Dev | 0.0016 | ||
| %CV | 15.8% |
In this example, the proposed LOQ of 0.01 ng/mL meets all acceptance criteria: the S/N ratio is well above 10, and both accuracy and precision are within the ±20% limit.
Table 2: Comparison of Internal Standard Alternatives for Ropinirole
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Ropinirole-d4 | - Co-elutes with analyte.[4]- Corrects for matrix effects and extraction variability most effectively.[4]- Considered the "gold standard" by regulatory agencies. | - Higher cost.- Potential for isotopic interference if not fully resolved. |
| Structural Analog | Citalopram, Lamotrigine[11] | - Lower cost.- Readily available. | - Different retention time and ionization efficiency.- May not fully compensate for matrix effects.- Requires more rigorous validation to prove suitability. |
Conclusion
The determination of the limit of quantitation is a foundational element of bioanalytical method validation. The use of a stable isotope-labeled internal standard, such as Ropinirole-d4 for the analysis of Ropinirole, is unequivocally the most scientifically sound approach. It provides the highest degree of confidence in the accuracy and precision of the data, especially at the low concentrations typical of an LOQ. By following a systematic, self-validating protocol grounded in regulatory guidelines, researchers can establish a robust and defensible LOQ, ensuring the reliability of pharmacokinetic and other critical data in the drug development pipeline.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Hoffmann, U. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
LCGC. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
-
Kromidas, S. (2022). Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Lösungsfabrik. (2017). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
PubMed. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. [Link]
-
PubMed. (n.d.). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. [Link]
-
Waters Corporation. (n.d.). A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. [Link]
-
ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. [Link]
-
National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
Publications Office of the European Union. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
-
Semantic Scholar. (n.d.). Highly sensitive method for the determination of ropinirole with a lower limit of quantitation of 3.45 pg/mL in human plasma by LC-ESI-MS/MS: application to a clinical pharmacokinetic study. [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]
-
ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
CPL. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]
-
Chromatography Forum. (2016). Method Validation, Accuracy, and LOQ. [Link]
-
Lösungsfabrik. (2019). Determination of trueness and precision at the limit of quantitation (LOQ). [Link]
-
MPL Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]
-
Analytical Sciences Digital Library. (n.d.). Internal Standards and LOD. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 3. asdlib.org [asdlib.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. sepscience.com [sepscience.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 16. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ropinirole-d4 Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ropinirole-d4 Hydrochloride. As a Senior Application Scientist, my objective is to synthesize regulatory mandates with practical laboratory applications, ensuring that your disposal procedures protect both personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Principle: Hazard-Based Disposal
The disposal protocol for Ropinirole-d4 Hydrochloride is dictated by its inherent toxicological and ecotoxicological properties. The deuterium labeling (d4) does not alter the fundamental chemical hazards of the parent molecule, Ropinirole Hydrochloride. Therefore, disposal procedures are identical to the non-labeled compound. The primary concerns are its acute oral toxicity, potential reproductive harm, and, most critically, its high toxicity to aquatic life.[1][2][3][4] This environmental hazard is the principal reason why sewer disposal is strictly prohibited .[5][6]
Hazard Profile and Regulatory Oversight
A thorough understanding of the compound's hazard profile is the foundation of a safe disposal plan. Ropinirole-d4 Hydrochloride is classified as a hazardous substance under multiple global and national regulations.
Table 1: Hazard Classification of Ropinirole Hydrochloride
| Hazard Type | GHS Pictogram | Hazard Statement | Key Precautionary Actions (Disposal Context) |
|---|---|---|---|
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[1][2][3][5] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P501: Dispose of contents/container to an approved waste disposal plant.[2][5] |
| Reproductive Toxicity | GHS08 (Health Hazard) | H361: Suspected of damaging fertility or the unborn child. H362: May cause harm to breast-fed children.[2] | P201: Obtain special instructions before use. P263: Avoid contact during pregnancy and while nursing. P280: Wear protective gloves/protective clothing/eye protection.[2] |
| Aquatic Toxicity | GHS09 (Environment) | H410: Very toxic to aquatic life with long lasting effects.[1][2][3][4] | P273: Avoid release to the environment. P391: Collect spillage.[2][4] |
Regulatory Framework
Two primary agencies in the United States govern the disposal of this compound:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Pharmaceutical wastes, like Ropinirole-d4 HCl, fall under these regulations, and the EPA's "Subpart P" rule specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6][7][9]
-
Occupational Safety and Health Administration (OSHA): OSHA ensures worker safety through standards like the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[10][11][12] These regulations mandate that personnel are trained on the hazards of the chemicals they handle and know the proper procedures for emergencies.[13][14]
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step methodology for the compliant disposal of Ropinirole-d4 Hydrochloride waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Segregation
The first and most critical step is accurate waste characterization.[7]
-
Identify: All materials contaminated with Ropinirole-d4 Hydrochloride must be classified as hazardous pharmaceutical waste . This includes:
-
Expired or unused solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.[15]
-
Used labware (e.g., vials, pipette tips, weighing boats).
-
-
Segregate: Immediately segregate this hazardous waste at the point of generation.
-
Use dedicated, clearly marked waste containers.
-
Causality: Segregation prevents the accidental mixing of incompatible waste streams, which could lead to dangerous chemical reactions, and avoids the costly disposal of non-hazardous materials as hazardous waste.
-
Step 2: Containment and Labeling
Proper containment is essential for preventing releases and ensuring safe handling.
-
Select Container:
-
Solid Waste: Use a rigid, sealable container (e.g., a plastic drum or pail) that is compatible with the chemical.[15] The original product container can be used if it is in good condition.[15]
-
Liquid Waste: Use a leak-proof, screw-cap container made of a non-reactive material (e.g., high-density polyethylene).[15] Ensure the container can be securely closed.
-
-
Label Correctly: All waste containers must be labeled with a hazardous waste tag as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Ropinirole-d4 Hydrochloride".
-
The specific hazards (e.g., "Toxic," "Environmentally Hazardous").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
Trustworthiness: Accurate and complete labeling is a core requirement of the EPA and ensures that waste handlers, from lab personnel to the final disposal facility, are aware of the container's contents and associated dangers.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely and for a limited time before being removed by a certified vendor.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[15]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.
-
Time Limits: Adhere to institutional and regulatory time limits for waste accumulation. In California, for example, waste can be stored for up to 90 days before it must be transported to a licensed disposal facility.[15]
Step 4: Final Disposal Protocol
Final disposal must be conducted by a licensed and certified entity.
-
Engage a Vendor: Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16]
-
Manifesting: All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest.[7] This EPA-required document tracks the waste from the point of generation to its final destination, creating a cradle-to-grave record of its handling.[7]
-
Disposal Method: The required method for pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8]
-
Causality: Incineration is the only approved method that can verifiably destroy the active pharmaceutical ingredient, preventing its entry into the environment. Landfilling is not appropriate for this type of hazardous waste.[8]
-
Spill and Emergency Procedures
In accordance with OSHA's HAZWOPER standard, your lab must have an emergency plan.[13][14]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.
-
Protect: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5] For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand), then sweep the absorbed material into the waste container.
-
Clean: Decontaminate the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of Ropinirole-d4 Hydrochloride waste.
Caption: Decision workflow for handling Ropinirole-d4 HCl waste.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.[Link]
-
Pharmaceutical Waste Disposal EXPLAINED. (2021). Stericycle. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
Ropinirole hydrochloride - Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Managing Hazardous Waste Pharmaceuticals. (2024). Idaho Department of Environmental Quality. [Link]
-
MATERIAL SAFETY DATA SHEETS ROPINIROLE EP IMPURITY B. (N.d.). Cleanchem Laboratories. [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Pharmaceuticals Sewer Ban. (2019). Ohio EPA. [Link]
-
Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. (2022). California DTSC. [Link]
-
Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights. [Link]
-
SAFETY DATA SHEET - ROPINIROLE HYDROCHLORIDE, FORMULATED PRODUCT. (2004). GlaxoSmithKline. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
Toxic waste - Wikipedia. (N.d.). Wikipedia. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Toxic waste - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
